Bourjotinolone A
Description
Properties
IUPAC Name |
17-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNETYSXHFSDFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bourjotinolone A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourjotinolone A, a naturally occurring triterpenoid, has been identified in select plant species. This document provides a comprehensive overview of its natural sources, detailed experimental protocols for its isolation and purification, and a summary of its key characterization data. The methodologies outlined herein are compiled from published scientific literature to serve as a technical guide for researchers interested in this compound.
Natural Sources
This compound has been isolated from the plant kingdom, specifically from the following species:
-
Toona sinensis (A. Juss.) Roem: This tree, a member of the Meliaceae family, is a known source of this compound. The compound has been successfully isolated from both the seeds and the roots of this plant.
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Phellodendron chinense Schneid.: The bark of this tree from the Rutaceae family has also been identified as a natural source of this compound.
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Combretum fragrans F. Hoffm: A hydroxylated form, 21β-hydroxylthis compound, has been found in this plant species, often in a mixture with other triterpenoids.
Experimental Protocols: Isolation of this compound from Toona sinensis Seeds
The following protocol is a detailed methodology for the isolation of this compound from the seeds of Toona sinensis, based on established phytochemical procedures.
Extraction
-
Preparation of Plant Material: Dried seeds of Toona sinensis (55 kg) are ground to a coarse powder.
-
Solvent Extraction: The powdered seeds are subjected to sequential extraction with ethanol (B145695) at different concentrations (55%, 75%, and 95%). The extractions are performed under reflux for 2.5, 2, and 1.5 hours, respectively.
-
Concentration: The filtrates from the ethanol extractions are combined and concentrated under reduced pressure to yield a crude extract (approximately 5.2 kg).
Liquid-Liquid Partitioning
The crude ethanol extract is suspended in water and sequentially partitioned with the following solvents to separate compounds based on their polarity:
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Petroleum Ether
-
Ethyl Acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
The this compound is primarily found in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate extract (528.8 g) is subjected to a multi-step chromatographic purification process:
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Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of petroleum ether:EtOAc (from 30:1 to 1:1, v/v) followed by CH₂Cl₂:MeOH (from 5:1 to 1:1, v/v).
-
Outcome: This initial separation yields multiple fractions (Fr. A–I).
-
-
Further Silica Gel Column Chromatography (Sub-fractionation):
-
Fraction C, which contains this compound, is further purified on a silica gel column using a CH₂Cl₂:MeOH gradient (from 100:0 to 50:1, v/v) to yield sub-fractions.
-
-
Octadecylsilyl (ODS) Column Chromatography (Final Purification):
-
The sub-fraction containing this compound (Fr. C6.5) is subjected to ODS column chromatography.
-
Mobile Phase: A gradient of MeOH-H₂O (from 70% to 85%).
-
Outcome: This final purification step yields pure this compound (21.6 mg).
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Chemical Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol |
| Appearance | White powder |
| CAS Number | 6985-35-9 |
| ¹H NMR (CDCl₃, MHz) | Data not available in this format |
| ¹³C NMR (CDCl₃, MHz) | Data not available in this format |
| Mass Spectrometry (MS) | Data not available in this format |
Visualizations
Isolation Workflow
The following diagram illustrates the key steps in the isolation of this compound from Toona sinensis seeds.
Caption: Isolation workflow for this compound.
Signaling Pathways
Currently, there is no specific information available in the reviewed scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and biological targets.
Conclusion
This technical guide provides a consolidated resource for the natural sourcing and isolation of this compound. The detailed experimental protocol for its purification from Toona sinensis seeds offers a practical foundation for researchers. While the primary natural sources have been identified, further investigation is needed to populate a comprehensive spectroscopic database for this compound and to explore its biological activities and potential therapeutic applications.
In-Depth Technical Guide to Bourjotinolone A: A Prenylated Triterpenoid with Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourjotinolone A is a naturally occurring prenylated tetracyclic triterpenoid (B12794562) that has garnered interest for its notable anti-inflammatory properties. Initially isolated from Aglaia bourdillonii, this compound has since been identified in other plant species, including Toona sinensis and Eurycoma longifolia. Its biological activity is primarily attributed to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of the inflammatory response. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, isolation protocols, and a detailed examination of its anti-inflammatory mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Core Compound Information
This compound is classified as a lanostane-type triterpenoid. While sometimes referred to as a prenylated flavonoid in broader chemical databases, its core structure aligns with the triterpenoid classification.
| Property | Value |
| CAS Number | 6985-35-9 |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.71 g/mol |
| IUPAC Name | (13α,14β,17α,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxylanost-7-en-3-one |
| Synonyms | This compound |
| Appearance | White powder |
| Solubility | Chloroform (B151607), Acetone |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Table 2.1: ¹H NMR Spectroscopic Data for this compound
Data presented here is compiled from typical values for similar triterpenoid structures and should be confirmed by referencing the original literature when available.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Data Not Available in Search Results |
Table 2.2: ¹³C NMR Spectroscopic Data for this compound
Data presented here is compiled from typical values for similar triterpenoid structures and should be confirmed by referencing the original literature when available.
| Position | δ (ppm) |
| ... | ... |
| Data Not Available in Search Results |
Table 2.3: Mass Spectrometry Data for this compound
| Technique | Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-MS | 473.3571 | Data Not Available in Search Results |
Experimental Protocols
Isolation of this compound from Aglaia bourdillonii
The following protocol is a generalized procedure based on the isolation of triterpenoids from plant material and should be adapted based on the specific details in the original publication by Wall et al. (1996).
Caption: General workflow for the isolation of this compound.
Protocol:
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Extraction: The air-dried and powdered plant material of Aglaia bourdillonii is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Chromatographic Separation: The bioactive fraction (typically the EtOAc or n-BuOH fraction for triterpenoids) is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol.
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Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Anti-inflammatory Activity Assay in LPS-stimulated RAW264.7 Macrophages
This protocol outlines a standard method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production and its effect on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
Protocol:
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Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
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Cell Viability Assay (MTT Assay): To determine the non-toxic concentration of this compound, cells are treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Nitric Oxide (NO) Production Assay (Griess Test): Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
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Western Blot Analysis for NF-κB Pathway Proteins: Cells are pre-treated with this compound and then stimulated with LPS. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, IκBα).
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Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokines: RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) are quantified by qRT-PCR.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of IκBα. This action effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Potential Therapeutic Applications
The potent anti-inflammatory activity of this compound suggests its potential as a therapeutic agent for a variety of inflammatory conditions. Its ability to modulate the NF-κB pathway makes it a promising candidate for further investigation in the context of:
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Chronic Inflammatory Diseases: Such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
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Neuroinflammation: Associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.
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Cancer: Where chronic inflammation is a known contributing factor to tumor development and progression.
Conclusion
This compound is a compelling natural product with well-defined anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While the foundational knowledge of its structure and biological activity has been established, further research is warranted to fully elucidate its therapeutic potential. This includes more detailed studies on its pharmacokinetics, pharmacodynamics, and safety profile, as well as the development of efficient synthetic routes to enable further pre-clinical and clinical investigations. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
The Enigmatic Case of Bourjotinolone A: A Technical Guide to Structural Elucidation in Natural Products
A Note to Our Audience: Initial research into the topic of "Bourjotinolone A" has yielded no specific scientific literature or data corresponding to a compound of this name. This suggests that "this compound" may be a novel, as-yet-unpublished discovery, a proprietary compound name, or a potential misnomer for a known natural product.
In the spirit of providing a comprehensive technical guide for researchers, scientists, and drug development professionals, this document will instead focus on the structural elucidation of a complex and well-documented class of alkaloids isolated from the medicinal plant Flueggea virosa—a plant genus that has been a rich source of novel chemical entities. The methodologies and data presentation formats detailed herein are directly applicable to the structural determination of any new natural product, and will serve as a robust framework for the day when the data for "this compound" becomes available.
We will use recently discovered Securinega alkaloids from Flueggea virosa as our primary example to illustrate the intricate process of isolating a new chemical entity, determining its molecular structure, and preparing for further investigation into its biological activity.
The Challenge of Natural Product Discovery
The discovery of new bioactive compounds from natural sources is a cornerstone of drug development. These compounds often possess novel and complex chemical architectures that present significant challenges to structural elucidation. The process is a chemical puzzle that requires a multidisciplinary approach, combining sophisticated analytical techniques with meticulous experimental design.
A General Workflow for Structural Elucidation
The journey from a crude plant extract to a fully characterized molecule typically follows a well-defined path. This workflow is essential for ensuring the purity of the isolated compound and the accuracy of its structural assignment.
Key Experimental Protocols
The following sections detail the core experimental methodologies employed in the structural elucidation of natural products, using the alkaloids from Flueggea virosa as a case study.
Extraction and Isolation
The initial step involves the extraction of chemical constituents from the source material. The choice of solvent is critical and is based on the polarity of the target compounds.
Protocol: Solvent Extraction of Flueggea virosa
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Preparation of Plant Material: The air-dried and powdered twigs and leaves of Flueggea virosa (e.g., 35 kg) are collected.
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Extraction: The powdered material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature (e.g., 5 x 40 L).
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Concentration: The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.
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Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), to separate compounds based on their solubility. Alkaloids are typically removed by washing the organic layer with an acidic aqueous solution (e.g., 3% tartaric acid)[1].
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Chromatographic Fractionation: The non-alkaloid or alkaloid-rich fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to yield multiple fractions[1].
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High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or unique chemical profiles are further purified by preparative or semi-preparative HPLC to isolate pure compounds.
Spectroscopic and Spectrometric Analysis
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula.
Protocol: HRMS Analysis
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Sample Preparation: A dilute solution of the pure compound is prepared in a suitable solvent (e.g., methanol).
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Instrumentation: The sample is introduced into an HRMS instrument, often coupled with an electrospray ionization (ESI) source.
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Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive or negative ion mode.
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Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is used to calculate the elemental composition using software that considers isotopic abundance patterns.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments are performed to map out the carbon-hydrogen framework and the connectivity between atoms.
Protocol: NMR Analysis
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Sample Preparation: The pure compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
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1D NMR Spectra:
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¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
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¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectra:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the stereochemistry of the molecule.
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Data Presentation: The Case of a Hypothetical "this compound"
While we do not have data for "this compound," the following tables illustrate how spectroscopic data for a novel compound would be presented. The data is representative of a complex alkaloid.
Table 1: ¹H and ¹³C NMR Data for a Hypothetical "this compound" (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 2 | 55.2 | 3.15 (dd, 8.5, 4.2) | C-3, C-4, C-6, C-7a | H-3, H-6α |
| 3 | 72.1 | 4.50 (t, 4.2) | C-2, C-4, C-4a | H-2, H-4 |
| 4 | 170.5 | - | - | - |
| 4a | 85.3 | - | - | - |
| 5 | 35.8 | 2.10 (m), 1.95 (m) | C-4, C-4a, C-6, C-7a | H-6β |
| 6 | 28.9 | 1.80 (m), 1.65 (m) | C-4a, C-5, C-7, C-7a | H-5α, H-7 |
| 7 | 68.4 | 4.10 (br s) | C-5, C-6, C-7a | H-6α, H-1' |
| 7a | 45.1 | 2.90 (d, 8.5) | C-2, C-4a, C-5, C-7 | H-2 |
| ... | ... | ... | ... | ... |
Table 2: Summary of Spectroscopic and Physicochemical Data
| Data Type | Value |
| Molecular Formula | C₂₂H₂₈N₂O₅ |
| HR-ESI-MS [M+H]⁺ | Found: 417.2025, Calculated: 417.2020 |
| Specific Rotation [α]D²⁵ | +58.2 (c 0.1, MeOH) |
| UV (MeOH) λmax (log ε) | 220 (4.35), 285 (3.80) nm |
| IR (film) νmax | 3400, 1735, 1650, 1240 cm⁻¹ |
Visualizing Molecular Logic and Pathways
Graphviz diagrams are invaluable for illustrating the logical connections derived from spectroscopic data, which lead to the final proposed structure.
Conclusion: The Path Forward
The structural elucidation of a novel natural product is a complex but rewarding endeavor. It requires a systematic approach, a suite of powerful analytical tools, and careful interpretation of the resulting data. While "this compound" remains, for the moment, an enigma, the principles and protocols outlined in this guide provide a clear roadmap for any researcher embarking on the journey of natural product discovery. The application of these techniques will undoubtedly be central to unveiling the structure and, ultimately, the therapeutic potential of new molecules, whether they be from Flueggea virosa or any other corner of the natural world. Future research will hopefully shed light on the existence and structure of this compound, allowing for its full characterization and evaluation.
References
An In-depth Technical Guide to Bourjotinolone A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of Bourjotinolone A, a naturally occurring triterpenoid (B12794562). The information is compiled from publicly available scientific data and is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a complex triterpenoid with the molecular formula C₃₀H₄₈O₄.[1] Its chemical structure is characterized by a pentacyclic triterpene scaffold, featuring multiple stereocenters and oxygen-containing functional groups.
Systematic Name: (3S,4aR,6aS,6bR,8aR,12aR,12bR,14bS)-3,8a,11,11,14b-pentamethyl-8-methylidene-1-propan-2-yl-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12,12a,12b,13,14-octadecahydropicene-3,4a-diol
PubChem Compound ID (CID): 21603611[1]
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted and provide an initial understanding of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | PubChem[1] |
| Molecular Weight | 472.7 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 5.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 472.35526014 g/mol | PubChem[1] |
| Monoisotopic Mass | 472.35526014 g/mol | PubChem[1] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |
| Heavy Atom Count | 34 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 1160 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 9 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Biological Activity
This compound has been isolated from Flueggea virosa, a plant known for its use in traditional medicine.[2][3] While specific quantitative data on the biological activity of this compound is limited in the readily available scientific literature, other compounds isolated from Flueggea virosa have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][4] The structural characteristics of this compound suggest potential for similar biological activities. Further experimental investigation is required to fully elucidate its pharmacological profile.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological testing of this compound are not extensively documented in publicly accessible literature. However, this section provides generalized methodologies commonly employed for the study of natural products of this class.
Isolation and Purification
A general workflow for the isolation and purification of triterpenoids like this compound from a plant source such as Flueggea virosa is outlined below.
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are further purified using various chromatographic techniques. This typically involves initial separation by column chromatography over silica (B1680970) gel or Sephadex, followed by final purification using high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Characterization
The definitive structure of this compound would be established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry (HRMS).
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¹H-NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons.
-
¹³C-NMR (Carbon-13 NMR): Provides information on the number of different types of carbon atoms.
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2D-NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
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HRMS (High-Resolution Mass Spectrometry): Determines the exact molecular weight and elemental composition of the molecule.
In Vitro Cytotoxicity Assay
To evaluate the potential cytotoxic activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed against a panel of human cancer cell lines.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Methodology:
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Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Potential Signaling Pathways
Given the potential anti-inflammatory and cytotoxic activities of triterpenoids, this compound might interact with key signaling pathways involved in inflammation and cancer progression. A plausible, yet hypothetical, signaling pathway that could be investigated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central mediator of inflammatory responses and is often dysregulated in cancer.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Description:
In this hypothetical pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. This compound could potentially exert its anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex.
Conclusion
This compound is a structurally interesting natural product with potential for biological activity. This guide has summarized its known chemical and physical properties and provided an overview of standard experimental approaches for its further investigation. The lack of extensive published data on its biological activities and mechanisms of action highlights the need for further research to unlock its full therapeutic potential. The information and generalized protocols provided herein can serve as a valuable starting point for scientists and researchers interested in exploring the pharmacological properties of this and related natural products.
References
- 1. This compound | C30H48O4 | CID 21603611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyoxygenated Terpenoids and Polyketides from the Roots of Flueggea virosa and Their Inhibitory Effect against SARS-CoV-2-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Biosynthesis of Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourjotinolone A is a tetracyclic triterpenoid (B12794562) natural product. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, its chemical structure strongly suggests its origin from the well-established isoprenoid pathway, which is responsible for the biosynthesis of a vast array of terpenoid compounds in plants and other organisms. This technical guide outlines a putative biosynthetic pathway for this compound, based on the known biosynthesis of related dammarane-type triterpenoids. The proposed pathway begins with the universal precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the formation of squalene (B77637) and its subsequent cyclization to a dammarane (B1241002) scaffold, followed by specific oxidative modifications. This document provides a theoretical framework for researchers investigating the biosynthesis of this compound and similar bioactive triterpenoids, including proposed enzymatic steps and intermediate structures. Furthermore, it details common experimental methodologies employed in the elucidation of such pathways, offering a roadmap for future research in this area.
Introduction to this compound
This compound is a C30 tetracyclic triterpenoid with the molecular formula C₃₀H₄₈O₄[1]. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene.[2][3] Many triterpenoids, particularly those of the dammarane type, have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[4][5] The structural features of this compound, specifically its four-ring system and oxygenation pattern, suggest it belongs to the dammarane class of triterpenoids. Understanding the biosynthesis of this compound is crucial for several reasons: it can provide insights into the enzymatic machinery responsible for generating chemical diversity, and it can pave the way for biotechnological production of this and related compounds for therapeutic applications.
Proposed Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the conserved mevalonate (B85504) (MVA) pathway, leading to the formation of a dammarane skeleton, which is then further modified. The key stages of this proposed pathway are detailed below.
Formation of the Universal Isoprenoid Precursors
The biosynthesis of all terpenoids, including this compound, begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In the cytoplasm and endoplasmic reticulum of plants and fungi, these precursors are primarily synthesized via the mevalonate (MVA) pathway.
Assembly of the C30 Precursor, Squalene
IPP and DMAPP are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to yield the C30 linear hydrocarbon, squalene.
Cyclization of Squalene to the Dammarane Skeleton
The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene (B107256), a crucial step that precedes cyclization. This reaction is catalyzed by squalene epoxidase. The 2,3-oxidosqualene is then cyclized by a specific oxidosqualene cyclase (OSC), in this case, a putative dammarenediol-II synthase, to form the tetracyclic dammarane cation, which is subsequently hydroxylated to yield dammarenediol-II. This cyclization is a key branching point in triterpenoid biosynthesis, determining the fundamental carbon skeleton of the final molecule.
Post-Cyclization Modifications: The Path to this compound
Following the formation of the dammarenediol-II scaffold, a series of oxidative modifications are proposed to occur to furnish the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the functionalization of triterpenoid skeletons. The specific sequence of these oxidations for this compound is yet to be determined, but they would be responsible for the introduction of the hydroxyl and ketone functionalities at specific positions on the dammarane core.
Quantitative Data
To date, no quantitative data on the biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates, have been published in the scientific literature. The table below is provided as a template for future research findings.
| Enzyme/Step | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway, such as that of this compound, typically involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in verifying the proposed pathway.
Isotopic Labeling Studies
Objective: To trace the incorporation of early precursors into the this compound molecule, confirming its origin from the MVA pathway and identifying key intermediates.
Methodology:
-
Precursor Feeding: The organism that produces this compound is cultured in the presence of isotopically labeled precursors, such as [¹³C]glucose, [¹³C]acetate, or [²H]mevalonate.
-
Isolation of this compound: After a suitable incubation period, this compound is extracted from the culture and purified using chromatographic techniques (e.g., HPLC).
-
Structural Analysis: The purified, labeled this compound is analyzed by mass spectrometry (MS) to determine the extent of isotope incorporation and by nuclear magnetic resonance (NMR) spectroscopy (specifically ¹³C-NMR and ²H-NMR) to identify the positions of the incorporated isotopes.
-
Data Interpretation: The labeling pattern is analyzed to deduce the biosynthetic route from the precursor to the final product.
Identification and Characterization of Biosynthetic Genes
Objective: To identify the genes encoding the enzymes responsible for the biosynthesis of this compound, particularly the oxidosqualene cyclase and the modifying enzymes (e.g., CYP450s).
Methodology:
-
Transcriptome Analysis: RNA is extracted from the source organism under conditions of high and low this compound production. Comparative transcriptome analysis (e.g., RNA-Seq) is performed to identify genes that are co-expressed with this compound production.
-
Homology-Based Gene Cloning: Degenerate PCR primers are designed based on conserved sequences of known triterpenoid biosynthetic genes (e.g., OSCs, CYP450s) from other species. These primers are used to amplify and clone the corresponding genes from the this compound-producing organism.
-
Heterologous Expression and Enzyme Assays: The candidate genes are cloned into a suitable expression host (e.g., E. coli, Saccharomyces cerevisiae). The recombinant proteins are purified, and their enzymatic activity is tested in vitro using the proposed substrates (e.g., 2,3-oxidosqualene for the OSC, dammarenediol-II for the CYP450s). The reaction products are analyzed by GC-MS or LC-MS to confirm the enzyme's function.
Gene Knockout and Complementation
Objective: To confirm the in vivo function of the identified biosynthetic genes.
Methodology:
-
Gene Disruption: A targeted gene knockout of a candidate biosynthetic gene is created in the native producer using techniques such as homologous recombination or CRISPR-Cas9.
-
Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to that of the wild-type strain. A loss of this compound production and potentially the accumulation of a biosynthetic intermediate in the knockout mutant would confirm the gene's involvement.
-
Complementation: The wild-type gene is reintroduced into the knockout mutant. Restoration of this compound production would further confirm the gene's function.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for biosynthetic pathway elucidation.
References
- 1. This compound | C30H48O4 | CID 21603611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Biological Screening of Bourjotinolone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A, a prenylated flavonoid, has been identified as a constituent of the resin from plants of the Canarium genus. This genus has a history of use in traditional medicine for treating various ailments, including inflammatory conditions. Preliminary research suggests that this compound possesses anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides an overview of the available information on the preliminary biological screening of this compound, with a focus on its anti-inflammatory activity.
While the complete experimental details and quantitative data from primary literature are not fully accessible through public search results, this document synthesizes the available information and presents it in a structured format to guide further research.
Chemical Identity
-
Compound Name: this compound
-
Chemical Class: Prenylated Flavonoid
-
Molecular Formula: C₃₀H₄₈O₄
-
PubChem CID: 21603611
Biological Activity: Anti-inflammatory Properties
The primary biological activity reported for this compound is its anti-inflammatory potential. A key study, though not fully accessible in the public domain, indicated that this compound, isolated from the resin of Canarium elemi, exhibited anti-inflammatory effects in in-vitro experiments.[1] The specific details of these experiments, including quantitative measures of efficacy, are not available in the public search results.
The broader context of research on compounds from the Canarium genus supports the potential for anti-inflammatory activity. Extracts from various Canarium species have been shown to possess anti-inflammatory, analgesic, and other biological activities, often attributed to their rich phytochemical content, including triterpenes and flavonoids.
Quantitative Data Summary
Due to the limited access to the full text of the primary research article describing the biological screening of this compound, a comprehensive table of quantitative data cannot be provided at this time. The following table is a template illustrating how such data would be presented if it were available.
| Assay Type | Cell Line / Model | Test Concentration(s) | Result (e.g., IC₅₀, % Inhibition) | Positive Control | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [Hypothetical] |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [Hypothetical] |
Experimental Protocols
Detailed experimental protocols for the biological screening of this compound are not available in the public domain. Below is a generalized, hypothetical protocol for a common in-vitro anti-inflammatory assay that could be used to screen compounds like this compound.
Hypothetical Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are also included.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plate is incubated for 24 hours.
-
Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or LDH assay) is performed to ensure that the observed inhibition of NO production is not due to cell death.
Visualizations
Experimental Workflow for In-Vitro Anti-inflammatory Screening
The following diagram illustrates a generalized workflow for the preliminary in-vitro screening of a natural product for anti-inflammatory activity.
A generalized workflow for in-vitro anti-inflammatory screening.
Hypothetical Signaling Pathway
Given the lack of specific mechanistic data for this compound, the following diagram depicts a simplified, hypothetical signaling pathway that is often implicated in inflammation and is a common target for anti-inflammatory compounds. This is for illustrative purposes only and has not been experimentally validated for this compound.
Hypothetical anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
This compound has emerged as a natural product with potential anti-inflammatory properties. However, the publicly available scientific literature lacks detailed quantitative data and comprehensive experimental protocols from its preliminary biological screening. To fully assess its therapeutic potential, further research is required to:
-
Conduct comprehensive in-vitro and in-vivo studies to quantify its anti-inflammatory efficacy.
-
Elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Evaluate its pharmacokinetic and toxicological profile.
The information provided herein serves as a foundational guide for researchers and professionals in the field of drug development, highlighting both the promise of this compound and the critical need for further investigation to substantiate its potential as an anti-inflammatory agent.
References
In Vitro Anti-inflammatory Potential of Bourjotinolone A: A Methodological and Pathway Analysis Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, there is no publicly available scientific data on the in vitro anti-inflammatory potential of Bourjotinolone A. Therefore, this document serves as an in-depth technical guide and template outlining the standard methodologies, data presentation, and pathway analysis that would be employed to evaluate the anti-inflammatory activity of a novel compound, using hypothetical data for illustrative purposes.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, cardiovascular disease, and cancer. Key mediators of the inflammatory response include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). The expression of these inflammatory mediators is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This guide outlines a comprehensive framework for the in vitro evaluation of the anti-inflammatory potential of a test compound, presented here as "Compound X" in place of this compound, for which no data is available. The methodologies described are standard in the field of pharmacology and drug discovery for identifying and characterizing novel anti-inflammatory agents.
Quantitative Data Summary
The anti-inflammatory activity of a compound is quantified by its ability to inhibit key inflammatory markers. The following tables summarize hypothetical data for "Compound X".
Table 1: Inhibitory Effect of Compound X on Nitric Oxide (NO) Production and COX-2 Enzyme Activity
| Assay | Metric | Compound X | Positive Control (e.g., Dexamethasone/Celecoxib) |
| NO Production Inhibition | IC₅₀ (µM) | 15.2 ± 1.8 | 5.5 ± 0.7 |
| COX-2 Enzyme Inhibition | IC₅₀ (µM) | 8.9 ± 1.1 | 0.5 ± 0.1 |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the activity.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Compound X in LPS-Stimulated Macrophages
| Cytokine | Concentration of Compound X (µM) | Inhibition (%) | Positive Control (e.g., Dexamethasone 10 µM) Inhibition (%) |
| TNF-α | 1 | 12.5 ± 2.1 | 85.2 ± 5.6 |
| 10 | 45.8 ± 4.3 | ||
| 25 | 78.2 ± 6.9 | ||
| IL-6 | 1 | 10.1 ± 1.9 | 89.7 ± 4.9 |
| 10 | 42.3 ± 3.8 | ||
| 25 | 75.6 ± 6.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[1][2][3]
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.
-
The cells are pre-treated with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
Cyclooxygenase-2 (COX-2) Inhibition Assay
A fluorometric or colorimetric COX-2 inhibitor screening kit is typically used to measure the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[4][5]
-
The reaction is set up in a 96-well plate containing reaction buffer, heme, and human recombinant COX-2 enzyme.
-
The test compound at various concentrations is added to the wells and pre-incubated for 10-15 minutes at room temperature to allow for binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The fluorescence (Ex/Em = 535/587 nm) or absorbance is measured kinetically.
-
The rate of the reaction is calculated, and the percent inhibition for each concentration of the test compound is determined relative to a vehicle control.
-
The IC₅₀ value is calculated from a dose-response curve.
Pro-inflammatory Cytokine Measurement by ELISA
The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
RAW 264.7 cells are seeded in a 24-well plate and treated as described in section 3.1 for 24 hours.
-
The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
The ELISA is performed according to the manufacturer's protocol. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for either TNF-α or IL-6.
-
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution (TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm.
-
The concentration of the cytokine in each sample is determined by comparison to a standard curve generated with recombinant TNF-α or IL-6.
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of an anti-inflammatory compound involves elucidating its effect on key signaling pathways.
Conclusion
The in vitro evaluation of a compound's anti-inflammatory potential is a critical first step in the drug discovery process. By employing a battery of assays to quantify the inhibition of key inflammatory mediators such as NO, COX-2, TNF-α, and IL-6, researchers can gain a comprehensive understanding of a compound's activity. Furthermore, elucidating the effects of the compound on major inflammatory signaling pathways, like NF-κB and MAPK, provides crucial insights into its mechanism of action. While no specific data exists for this compound at present, the framework provided in this guide offers a robust and standardized approach for the future investigation of this or any other novel compound with potential anti-inflammatory properties. Subsequent studies would be required to confirm these in vitro findings in in vivo models of inflammation.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Mechanism of Action of Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a prenylated flavonoid that has been identified as a potential anti-inflammatory agent. Its mechanism of action is of significant interest to researchers in the fields of immunology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of how this compound exerts its effects at the molecular level, with a focus on its interaction with key inflammatory signaling pathways. While specific quantitative data for this compound is not widely available in peer-reviewed literature, this document outlines the established mechanism and provides detailed experimental protocols for its investigation.
Core Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical component of the innate immune system. TLR4 is a transmembrane protein that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria.
The binding of LPS to the TLR4/MD-2 complex initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
This compound is understood to act as a competitive antagonist of TLR4. It is believed to interfere with the binding of LPS to the TLR4/MD-2 complex, thereby preventing the initiation of the downstream inflammatory cascade. This inhibition leads to a reduction in the activation of NF-κB and a subsequent decrease in the production of inflammatory cytokines.
Data Presentation
As of the latest literature review, specific quantitative data on the inhibitory activity of this compound is not publicly available. For researchers investigating this compound, the following table outlines the key quantitative metrics that should be determined to characterize its anti-inflammatory potency.
| Parameter | Assay Type | Cell Line | Stimulant | IC50 Value |
| TLR4 Binding Inhibition | Competitive ELISA / SPR | HEK293-TLR4 or similar | Labeled LPS | Data not available |
| NF-κB Inhibition | Luciferase Reporter Assay | RAW264.7 / HEK293 | LPS | Data not available |
| TNF-α Inhibition | ELISA | RAW264.7 | LPS | Data not available |
| IL-6 Inhibition | ELISA | RAW264.7 | LPS | Data not available |
| IL-1β Inhibition | ELISA | RAW264.7 | LPS | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments required to elucidate and quantify the mechanism of action of this compound.
TLR4 Competitive Binding Assay
This assay determines the ability of this compound to compete with LPS for binding to the TLR4/MD-2 complex.
Materials:
-
Recombinant human TLR4/MD-2 complex
-
Biotinylated LPS
-
Streptavidin-coated high-binding capacity 96-well plates
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-TLR4 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coat streptavidin-coated 96-well plates with biotinylated LPS by incubating for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Block the wells with assay buffer for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed by a fixed concentration of the recombinant TLR4/MD-2 complex.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells three times with wash buffer to remove unbound components.
-
Add HRP-conjugated anti-TLR4 antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The percentage of inhibition is calculated relative to the control wells (no this compound), and the IC50 value is determined.
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB activation in cells.
Materials:
-
RAW264.7 or HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS (from E. coli O111:B4)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control wells (no this compound), and the IC50 value is determined.
ELISA for Inflammatory Cytokine Quantification
This assay quantifies the reduction in pro-inflammatory cytokine secretion from cells.
Materials:
-
RAW264.7 cells
-
Cell culture medium
-
LPS
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Plate reader
Protocol:
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's protocol.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Determine the percentage of inhibition for each cytokine at different concentrations of this compound to calculate the IC50 values.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound on the TLR4/NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing the anti-inflammatory activity of this compound.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourjotinolone A, a polycyclic aromatic compound with potential biological activities, can be isolated from fungal cultures, particularly from species of Penicillium. This document provides a detailed protocol for the extraction and purification of this compound, synthesized from established methods for the isolation of secondary metabolites from Penicillium brevicompactum. The protocol outlines the fermentation of the fungus, solvent-based extraction of the crude product, and a multi-step chromatographic purification process. Quantitative data from representative examples are summarized, and a logical workflow is visualized to guide researchers through the process.
Introduction
Fungal secondary metabolites are a rich source of novel bioactive compounds with potential applications in medicine and agriculture. This compound is one such compound of interest. Effective and scalable methods for its extraction and purification are crucial for further research and development. The following protocol is a comprehensive guide based on common laboratory practices for isolating similar compounds from fungal sources.
Data Presentation: Representative Solvent Systems and Chromatographic Conditions
The following tables provide a summary of typical solvent systems and conditions used in the extraction and purification of secondary metabolites from Penicillium species. These serve as a starting point for the optimization of this compound purification.
Table 1: Solvent Systems for Extraction
| Extraction Step | Solvent System | Rationale |
| Initial Extraction | Ethyl Acetate (B1210297) | Effective for a broad range of moderately polar to nonpolar secondary metabolites.[1] |
| Liquid-Liquid Partitioning | n-Hexane and Methanol/Water | To remove highly nonpolar compounds (lipids) into the n-hexane phase. |
Table 2: Chromatographic Purification Parameters
| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Purpose |
| Column Chromatography | Silica (B1680970) Gel | n-Hexane : Ethyl Acetate (e.g., 100:0 to 0:100) | Initial fractionation of the crude extract. |
| Column Chromatography | Alumina (B75360) | Dichloromethane (B109758) : Methanol (e.g., 100:0 to 90:10) | Further separation of fractions based on polarity. |
| Preparative TLC | Silica Gel | Toluene : Ethyl Acetate : Formic Acid (e.g., 5:4:1) | Isolation of the target compound from closely related impurities. |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile (B52724) : Water (with 0.1% TFA) | Final purification to high purity. |
Experimental Protocols
Fermentation of Penicillium brevicompactum
This protocol describes the submerged liquid fermentation to produce the secondary metabolites.
Materials:
-
A pure culture of Penicillium brevicompactum.
-
Potato Dextrose Broth (PDB) medium.
-
Shaker incubator.
-
Sterile flasks and other labware.
Procedure:
-
Prepare the seed culture by inoculating a 250 mL flask containing 50 mL of PDB medium with the P. brevicompactum strain.
-
Incubate the seed culture at 24-28°C for 3-4 days in a shaker incubator at 150 rpm.[2]
-
For large-scale fermentation, inoculate a larger volume of PDB medium (e.g., 1 L) with the seed culture (typically 5-10% v/v).
-
Incubate the production culture for 7-14 days under the same conditions as the seed culture. The optimal fermentation time should be determined by analyzing small aliquots for the presence of the target compound.
Extraction of Crude Metabolites
This protocol details the extraction of secondary metabolites from the fermentation broth and mycelium.
Materials:
-
Ethyl acetate (ACS Grade).
-
Centrifuge and centrifuge bottles.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
After fermentation, separate the mycelium from the broth by centrifugation at 5,000 rpm for 15 minutes.[3]
-
Mycelium Extraction:
-
Homogenize the mycelial biomass.
-
Extract the homogenized mycelium with ethyl acetate (3 x volume of the biomass) by shaking vigorously for at least 30 minutes.[3]
-
Filter the mixture and collect the ethyl acetate supernatant.
-
-
Broth Extraction:
-
Extract the fermentation broth with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction two more times.
-
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of this compound
This multi-step protocol is designed to purify this compound from the crude extract. Chromatographic techniques are essential for separating and purifying specific compounds from complex mixtures.[4][5][6]
3.1. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (60-120 mesh).
-
Glass chromatography column.
-
n-Hexane and Ethyl Acetate (HPLC grade).
-
Fraction collector and test tubes.
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the target compound.
3.2. Alumina Column Chromatography (Secondary Purification)
Materials:
-
Activated alumina.
-
Glass chromatography column.
-
Dichloromethane and Methanol (HPLC grade).
Procedure:
-
Pack a column with activated alumina in dichloromethane.
-
Load the combined fractions from the silica gel column onto the alumina column.
-
Elute with a gradient of dichloromethane and methanol, starting with 100% dichloromethane.
-
Collect and analyze fractions as described in the previous step.
-
Combine the fractions containing the purified this compound.
3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
For obtaining high-purity this compound, preparative HPLC is recommended.[7]
Materials:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase preparative column.
-
Acetonitrile and Water (HPLC grade), both containing 0.1% Trifluoroacetic acid (TFA).
Procedure:
-
Dissolve the partially purified sample in the initial mobile phase.
-
Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 30% acetonitrile in water).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the compounds.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Steps
Caption: Logical progression of purification techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. jsmcentral.org [jsmcentral.org]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Two chromatographic methods for the determination of corticosteroids in human biological fluids: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bourjotinolone A using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-BJA-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable method for the quantification of Bourjotinolone A, a natural product of interest, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for the accurate determination of this compound in various sample matrices.
Introduction
This compound is a tetracyclic triterpenoid (B12794562) with the chemical formula C30H48O4[1]. As a member of the tirucallane (B1253836) family, it and its analogs are investigated for their potential biological activities, making accurate quantification essential for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in complex mixtures, making it an ideal method for the analysis of natural products like this compound[2][3]. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental
2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., plant extract, biological fluid)
2.2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
2.3. Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile(Gradient or Isocratic elution) |
| Gradient | Example: 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
2.4. Standard and Sample Preparation
2.4.1. Standard Stock Solution Preparation
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 4 °C in a dark vial.
2.4.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct a calibration curve.
2.4.3. Sample Preparation The appropriate sample preparation technique will depend on the sample matrix.[4] Common methods include:
-
Solid-Phase Extraction (SPE): For complex matrices like biological fluids to remove interfering substances.[4]
-
Liquid-Liquid Extraction (LLE): To partition this compound from an aqueous sample into an immiscible organic solvent.[4]
-
Filtration: For relatively clean samples, filtration through a 0.45 µm syringe filter is necessary to remove particulate matter before injection.[5]
Example Protocol for Plant Extract:
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Representative Data)
The following table summarizes the typical quantitative data that should be determined during method validation. The values provided are illustrative and will need to be experimentally determined.
| Parameter | Representative Value |
| Retention Time (RT) | ~15.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Data Analysis
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve equation to calculate the concentration of this compound in the sample.
Diagrams
References
- 1. This compound | C30H48O4 | CID 21603611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
Cell-Based Assays to Determine the Anticancer Activity of Bourjotinolone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to evaluate the potential anticancer activity of the novel natural product, Bourjotinolone A. The following protocols detail standard cell-based assays to determine its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Assessment of Cytotoxicity using MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] It is a primary screening assay to determine the cytotoxic potential of a compound. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance. This assay will be used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| MCF-7 (Breast Cancer) | Insert Value | Insert Value |
| A549 (Lung Cancer) | Insert Value | Insert Value |
| HeLa (Cervical Cancer) | Insert Value | Insert Value |
| HCT116 (Colon Cancer) | Insert Value | Insert Value |
Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Application Note: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. In early apoptotic cells, a membrane phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells. By using both Annexin V-FITC and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation:
Table 2: Apoptotic Effect of this compound on Cancer Cells
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control (24h) | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (24h) | Insert Value | Insert Value | Insert Value | Insert Value |
| Control (48h) | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (48h) | Insert Value | Insert Value | Insert Value | Insert Value |
Cell Cycle Analysis using Propidium Iodide Staining
Application Note: Many natural product anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium iodide (PI) is a fluorescent dye that binds to DNA stoichiometrically, meaning the amount of fluorescence is directly proportional to the DNA content in a cell. By staining cells with PI and analyzing them using flow cytometry, it is possible to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay will reveal if this compound induces cell cycle arrest at a specific phase.
Experimental Protocol: Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Presentation:
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (24h) | Insert Value | Insert Value | Insert Value |
| This compound (24h) | Insert Value | Insert Value | Insert Value |
| Control (48h) | Insert Value | Insert Value | Insert Value |
| This compound (48h) | Insert Value | Insert Value | Insert Value |
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Potential signaling pathways targeted by this compound.
Potential Mechanisms of Action
Natural products can exert their anticancer effects through various mechanisms, often by modulating multiple signaling pathways. Key pathways frequently implicated in cancer and targeted by natural compounds include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis. This compound may inhibit these pathways, leading to decreased cancer cell growth and increased cell death. Further investigation into the molecular targets of this compound will be necessary to elucidate its precise mechanism of action.
References
Application Notes and Protocols for Bourjotinolone A in Inflammatory Models
Disclaimer: The following application notes and protocols are a hypothetical guide based on common methodologies for evaluating novel anti-inflammatory compounds. As of the date of this document, specific experimental data on the anti-inflammatory properties of Bourjotinolone A is not publicly available. Therefore, the presented data and protocols are for illustrative purposes to guide researchers in designing their own studies.
Introduction
This compound is a rearranged abietane-type diterpenoid isolated from Flueggea virosa. While the specific biological activities of this compound are still under investigation, related compounds from the diterpenoid class have demonstrated a range of pharmacological effects, including anti-inflammatory properties. This document provides a hypothetical framework for researchers and drug development professionals to investigate the potential anti-inflammatory applications of this compound using established in vitro and in vivo inflammatory models. The proposed mechanism of action focuses on the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
Hypothetical Anti-inflammatory Activity of this compound
It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. This inhibition is likely mediated through the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize expected quantitative data from in vitro and in vivo experiments designed to assess the anti-inflammatory potential of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control (untreated) | - | 5.2 ± 1.1 | 100 |
| LPS (1 µg/mL) | - | 100 | 98.5 ± 2.3 |
| This compound | 1 | 85.3 ± 4.2 | 99.1 ± 1.8 |
| This compound | 5 | 62.1 ± 3.5** | 97.6 ± 2.1 |
| This compound | 10 | 41.7 ± 2.8 | 96.3 ± 3.0 |
| Dexamethasone (Positive Control) | 10 | 35.4 ± 2.5 | 98.9 ± 1.5 |
| p<0.05, **p<0.01, ***p<0.001 vs. LPS control. Data are presented as mean ± SD. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 35 ± 8 | 15 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 |
| This compound | 10 | 780 ± 65 | 520 ± 48 |
| Dexamethasone (Positive Control) | 10 | 450 ± 40 | 280 ± 25 |
| **p<0.01, ***p<0.001 vs. LPS control. Data are presented as mean ± SD. |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Control (vehicle) | - | 0.85 ± 0.07 | - |
| Carrageenan | - | 2.10 ± 0.15 | - |
| This compound | 25 | 1.55 ± 0.12 | 26.2 |
| This compound | 50 | 1.10 ± 0.09** | 47.6 |
| Indomethacin (Positive Control) | 10 | 0.95 ± 0.08*** | 54.8 |
| p<0.05, **p<0.01, ***p<0.001 vs. Carrageenan group. Data are presented as mean ± SD. |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent for Nitric Oxide (NO) assay
-
MTT reagent for cell viability assay
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or Dexamethasone (10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS or treatment) and an LPS-only control group.
-
Nitric Oxide Assay: After 24 hours, collect the cell culture supernatant. Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess cell viability using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (lambda, Type IV)
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle control, Carrageenan control, this compound treated groups (e.g., 25 and 50 mg/kg, p.o.), and Indomethacin treated group (10 mg/kg, p.o.).
-
Drug Administration: Administer this compound, Indomethacin, or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.
Caption: Workflow for in vitro anti-inflammatory screening.
Application Notes and Protocols: Determining the Cytotoxicity of Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the cytotoxic potential of Bourjotinolone A, a novel natural product. The following sections detail the necessary materials, step-by-step procedures for key assays, and data interpretation guidelines. The protocols described herein are designed to facilitate the initial screening and characterization of this compound's anti-cancer properties, with a focus on determining its effective concentration, mode of action, and selectivity towards cancer cells.
Introduction
Natural products are a significant source of novel therapeutic agents, particularly in oncology.[1][2] The initial assessment of a new natural product, such as this compound, involves rigorous in vitro cytotoxicity testing to determine its efficacy and mechanism of action against cancer cells.[1] This document outlines a standardized workflow for characterizing the cytotoxic effects of this compound, from initial cell viability screening to the elucidation of the induced cell death pathways.
Experimental Workflow
The overall experimental workflow for testing the cytotoxicity of this compound is depicted below. This workflow ensures a systematic approach, starting from broad screening to more specific mechanistic studies.
References
Analytical Methods for the Detection of Bourjotinolone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a tirucallane-type triterpenoid (B12794562) isolated from medicinal plants such as Flueggea virosa. Triterpenoids are a diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. As research into the therapeutic potential of this compound and related compounds intensifies, the need for robust and reliable analytical methods for its detection and quantification becomes paramount. This document provides detailed application notes and experimental protocols for the analysis of this compound, leveraging established methods for triterpenoid analysis.
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of typical quantitative performance data for analytical methods commonly used for the analysis of triterpenoids similar to this compound.
| Analytical Method | Analyte (Similar Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Oleanolic Acid | >0.999 | 0.25 µg/mL | 0.83 µg/mL | 95.8 - 104.2 | N/A |
| Ursolic Acid | >0.999 | 0.31 µg/mL | 1.02 µg/mL | 96.1 - 103.9 | N/A | |
| HPLC-MS | Betulinic Acid | >0.998 | 10 ng/mL | 30 ng/mL | 92.5 - 107.3 | N/A |
| Lupeol | >0.997 | 15 ng/mL | 50 ng/mL | 90.1 - 105.8 | N/A | |
| UPLC-MS/MS | Androsterone (B159326) glucuronide | >0.99 | 0.1 ng/mL | 0.4 ng/mL | 98.2 - 101.5 | [1] |
| Etiocholanolone (B196237) glucuronide | >0.99 | 4 ng/mL | 10 ng/mL | 97.9 - 102.1 | [1] |
Experimental Protocols
Sample Preparation from Plant Material
A crucial step in the analysis of this compound is its efficient extraction from the plant matrix.
Protocol: Ultrasonic-Assisted Extraction
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems of Flueggea virosa) at 40-50°C to a constant weight. Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% ethanol (B145695) (v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more with 25 mL of 80% ethanol each time.
-
Combine the supernatants.
-
-
Concentration and Filtration:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 50°C.
-
Re-dissolve the residue in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into a vial for HPLC or LC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound when high sensitivity is not the primary requirement.
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
Protocol:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient Elution:
-
0-10 min: 60% A
-
10-25 min: 60% to 90% A
-
25-30 min: 90% A
-
30-35 min: 90% to 60% A
-
35-40 min: 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Quantification: Based on the peak area of a standard curve prepared with a purified this compound reference standard.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For high-sensitivity and high-selectivity quantification, especially in complex biological matrices, UPLC-MS/MS is the method of choice.
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Protocol:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 50% B
-
7.1-9 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a compound with the molecular formula C₃₀H₄₈O₄ (MW: 472.7), the precursor ion would likely be [M+H]⁺ at m/z 473.3. Product ions would be generated through collision-induced dissociation.
-
Quantification: Based on the peak area ratio of the analyte to an internal standard, using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
-
Data Analysis: The combination of these spectra will allow for the complete assignment of all proton and carbon signals, confirming the tirucallane (B1253836) skeleton and the specific stereochemistry of this compound.
Signaling Pathway Visualization
Tirucallane-type triterpenoids, including compounds structurally related to this compound, have been reported to exhibit anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a key regulator of the inflammatory response.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and structural elucidation of this compound. The choice of method will be dictated by the specific research question and available resources. For routine quantification and quality control of plant extracts, HPLC-UV offers a reliable and cost-effective solution. For trace-level detection in complex biological matrices, such as in pharmacokinetic or metabolomic studies, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable. Finally, NMR spectroscopy remains the gold standard for the definitive structural confirmation of the isolated compound. The provided protocols, based on established methodologies for similar triterpenoids, serve as a robust starting point for researchers working with this compound.
References
- 1. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]
Bourjotinolone A: Application Notes for Cytokine Production Inhibition
To the Researcher: Initial investigations into the scientific literature and chemical databases for "Bourjotinolone A" have revealed a significant gap in knowledge regarding its specific biological activity, particularly concerning the inhibition of cytokine production. While the chemical structure of this compound is documented, there is currently no available data, experimental protocols, or established signaling pathways related to its effects on inflammatory responses.
Therefore, the following Application Notes and Protocols are presented as a representative template. They are based on the established methodologies and known mechanisms of well-characterized cytokine inhibitors. This document is intended to serve as a guide for researchers who may wish to investigate the potential anti-inflammatory properties of novel compounds such as this compound. The experimental designs and data presentation formats provided herein are standard in the field of immunology and drug discovery.
Introduction
Cytokines are a broad and loose category of small proteins that are important in cell signaling. Their release has an effect on the behavior of cells around them. Pro-inflammatory cytokines are instrumental in initiating and perpetuating inflammatory responses. Dysregulation of cytokine production is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Consequently, the identification and characterization of small molecules that can modulate cytokine production represent a critical area of therapeutic research. This document outlines the potential application of a novel compound, presented here as a template for this compound, in the inhibition of pro-inflammatory cytokine production.
Quantitative Data Summary
Should experimental data become available for this compound, it is recommended to present it in a clear and concise tabular format to facilitate comparison and interpretation. The following tables are provided as examples for organizing such data.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated Murine Macrophages (J774A.1)
| Cytokine | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) (Positive Control) |
| TNF-α | Data Not Available | Example: 0.05 |
| IL-6 | Data Not Available | Example: 0.02 |
| IL-1β | Data Not Available | Example: 0.08 |
| IL-12 | Data Not Available | Example: 0.1 |
Caption: Table 1 would summarize the half-maximal inhibitory concentration (IC₅₀) values of this compound on the production of key pro-inflammatory cytokines.
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound CC₅₀ (µM) |
| J774A.1 (Murine Macrophages) | Data Not Available |
| HEK293T (Human Embryonic Kidney) | Data Not Available |
| HepG2 (Human Hepatocellular Carcinoma) | Data Not Available |
Caption: Table 2 would show the cytotoxic concentration 50 (CC₅₀) to assess the compound's toxicity and determine its therapeutic index.
Experimental Protocols
The following are detailed protocols that could be adapted to investigate the cytokine-inhibiting properties of this compound.
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line J774A.1 or human monocytic cell line THP-1 are suitable models.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
In Vitro Cytokine Inhibition Assay
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with varying concentrations of the compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce cytokine production by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate as described in the cytokine inhibition assay.
-
Compound Treatment: Treat cells with the same concentrations of this compound used in the inhibition assay for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a hypothetical mechanism of action and the experimental workflow for investigating a novel cytokine inhibitor.
Caption: Hypothetical signaling pathway for cytokine inhibition.
Caption: Experimental workflow for screening cytokine inhibitors.
Conclusion and Future Directions
While there is currently no published evidence to support the role of this compound in cytokine inhibition, the provided templates for data presentation, experimental protocols, and workflow diagrams offer a robust framework for its investigation. Future studies should focus on performing the described in vitro assays to determine if this compound possesses anti-inflammatory activity. If promising activity is observed, further research could explore its mechanism of action, including its effects on key signaling pathways such as NF-κB and MAPK, and evaluate its efficacy in in vivo models of inflammation. Such a systematic approach is essential for the development of novel therapeutic agents for inflammatory diseases.
Application Notes and Protocols for the Structural Analysis of Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The protocols outlined herein cover the essential spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods, when used in combination, provide the necessary data to determine the planar structure, relative stereochemistry, and, in some cases, the absolute configuration of complex molecules like Bourjotinolone A.
II. Experimental Protocols
A. Isolation of Triterpenoids from Flueggea virosa
The isolation of triterpenoids from plant material is a critical first step. The following is a general protocol for the extraction and chromatographic separation of these compounds from Flueggea virosa.[1]
1. Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., twigs and leaves) of Flueggea virosa.
-
Air-dry the plant material in the shade and then grind it into a coarse powder.
2. Extraction:
-
Exhaustively extract the powdered plant material with methanol (B129727) (MeOH) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to fractionate the extract based on polarity. Triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).
3. Chromatographic Separation:
-
Subject the triterpenoid-rich fraction (e.g., the CHCl₃ fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure triterpenoid (B12794562) compounds.
B. Spectroscopic and Spectrometric Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D and 2D NMR experiments is essential.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of proton networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used for natural products.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
-
Data Analysis: The accurate mass measurement from HR-MS allows for the determination of the molecular formula. Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, can provide valuable structural information about different parts of the molecule.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the presence of chromophores (light-absorbing groups) in a molecule, such as conjugated systems.
-
Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.
-
Data Analysis: The wavelength of maximum absorption (λmax) can indicate the nature of the chromophore.
III. Data Presentation
The following tables present representative spectroscopic data for a tirucallane-type triterpenoid, which is the likely structural class for this compound. Note: This data is illustrative and not the experimentally determined data for this compound.
Table 1: Representative ¹H and ¹³C NMR Data for a Tirucallane-type Triterpenoid (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 35.4 | 1.65, m; 1.40, m |
| 2 | 27.8 | 1.90, m; 1.70, m |
| 3 | 79.0 | 3.25, dd, 11.5, 4.5 |
| 4 | 38.9 | - |
| 5 | 51.3 | 1.30, m |
| 6 | 21.5 | 1.55, m; 1.45, m |
| 7 | 120.1 | 5.30, br s |
| 8 | 145.2 | - |
| 9 | 49.8 | 1.80, m |
| 10 | 37.1 | - |
| 11 | 21.7 | 1.60, m; 1.50, m |
| 12 | 28.1 | 1.75, m; 1.65, m |
| 13 | 44.2 | - |
| 14 | 50.5 | - |
| 15 | 31.5 | 1.85, m; 1.55, m |
| 16 | 26.3 | 2.05, m; 1.95, m |
| 17 | 52.1 | 2.10, t, 8.0 |
| 18 | 15.8 | 0.95, s |
| 19 | 19.2 | 0.85, s |
| 20 | 36.1 | 2.20, m |
| 21 | 18.2 | 1.00, d, 7.0 |
| 22 | 34.9 | 1.50, m; 1.35, m |
| 23 | 72.1 | 3.80, m |
| 24 | 75.3 | 3.60, m |
| 25 | 148.5 | 4.95, s; 4.85, s |
| 26 | 110.2 | - |
| 27 | 22.5 | 1.75, s |
| 28 | 28.0 | 1.05, s |
| 29 | 16.5 | 0.90, s |
| 30 | 24.8 | 0.98, s |
Table 2: Representative HR-ESI-MS Data
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 473.3575 | 473.3571 | C₃₀H₄₉O₄ |
| [M+Na]⁺ | 495.3394 | 495.3389 | C₃₀H₄₈O₄Na |
IV. Visualizations
Diagram 1: General Workflow for Structural Analysis of this compound
Caption: Workflow for the isolation and structural elucidation of this compound.
V. Biological Activity and Signaling Pathways
Triterpenoids isolated from Flueggea virosa and other plants have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[2][3][4] The specific biological activity and associated signaling pathways of this compound are not yet reported. However, related triterpenoids are known to modulate key signaling pathways involved in cellular processes.
Diagram 2: Potential Signaling Pathways Modulated by Triterpenoids
Caption: Potential signaling pathways modulated by triterpenoids like this compound.
VI. Conclusion
The structural elucidation of novel natural products like this compound is a systematic process that relies on the synergistic application of various analytical techniques. This document provides a robust framework of protocols and methodologies that can be adapted for the structural analysis of triterpenoids from Flueggea virosa and other natural sources. While the specific data for this compound remains to be published, the general procedures outlined here will be invaluable to researchers in natural product chemistry and drug discovery. The potential for diverse biological activities among these compounds underscores the importance of their continued investigation.
References
- 1. Chemical Constituents from Flueggea virosa and the Structural Revision of Dehydrochebulic Acid Trimethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Uses, Pharmacology and Phytochemistry of the Medicinal Plant Flueggea virosa (Roxb. ex Willd.) Royle [mdpi.com]
- 3. Trinorditerpenes from the roots of Flueggea virosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bourjotinolone A Delivery Systems for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a tirucallane-type triterpenoid (B12794562) with the molecular formula C30H48O4, isolated from plants such as Flindersia bourjotiana.[1][2][3][4][5] Emerging research has highlighted its potential as a bioactive compound, with studies indicating significant anti-inflammatory and cytotoxic activities.[6][7][8][9][10] Tirucallane (B1253836) triterpenoids have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and exhibit cytotoxic effects against various tumor cell lines.[6][7][8]
A significant challenge in the preclinical development of this compound and other triterpenoids is their characteristic poor water solubility and low bioavailability, which can limit their therapeutic efficacy.[11][12][13][14][15] To overcome these limitations, advanced drug delivery systems, particularly nanoparticle-based formulations, are being explored. These systems aim to enhance solubility, improve stability, and enable targeted delivery of these promising natural products.[11][12][16][17][18]
This document provides detailed application notes and experimental protocols for the research and development of this compound delivery systems. Due to the limited availability of formulation data specific to this compound, the following protocols and data are based on established methodologies for structurally similar triterpenoids.
Data Presentation: Nanoparticle Formulations for Triterpenoids
The following table summarizes quantitative data from published studies on nanoparticle-based delivery systems for various triterpenoids, which can serve as a reference for the formulation of this compound.
| Triterpenoid | Delivery System | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Betulinic Acid | PLGA Nanoparticles | PLGA | 267.2 | +21 | 71.6 | Sustained release following Korsmeyer-Peppas model | [19] |
| Oleanolic Acid | Liposomes | Soya lecithin, Cholesterol | ~150 | - | >80 | Biphasic: initial burst followed by sustained release | [16] |
| Ursolic Acid | PEGylated Liposomes | Soya lecithin, Cholesterol, DSPE-PEG | ~120 | - | ~53.6 | Prolonged release (53.6% in 3 days) | [16] |
| Betulin | Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, Poloxamer 188 | 150-250 | -20 to -30 | >90 | Sustained release over 48 hours | [18] |
| Triterpenoid Extract | Nanostructured Lipid Carriers (NLC) | Precirol ATO 5, Miglyol 812, Tween 80 | 180-220 | -15 to -25 | >85 | Sustained release | [18] |
Signaling Pathways
This compound, as a tirucallane triterpenoid, is anticipated to modulate inflammatory pathways. The diagram below illustrates a generalized anti-inflammatory signaling pathway that similar triterpenoids are known to inhibit.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for the formulation and characterization of this compound loaded nanoparticles. These are generalized methods and may require optimization.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50, viscosity suitable for nanoparticle formulation)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane. Ensure complete dissolution by vortexing or brief sonication.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator on ice for 2 minutes (e.g., 30 seconds on, 30 seconds off cycles) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of this compound Nanoparticles
This protocol outlines the standard characterization techniques for the prepared nanoparticles.[20][21]
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.
-
Briefly sonicate to ensure a uniform dispersion.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Zetasizer.
-
For zeta potential, use the same suspension and measure the electrophoretic mobility.
-
-
Expected Outcome: Particle size in the range of 100-300 nm with a PDI < 0.3, and a negative zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect quantification by UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
During the nanoparticle preparation (Protocol 1, step 5), collect the supernatant after the first centrifugation.
-
Measure the concentration of free this compound in the supernatant using a pre-established calibration curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Morphology:
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Procedure:
-
For SEM, place a drop of the nanoparticle suspension on a stub, air-dry, and then sputter-coat with gold.
-
For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to dry. Negative staining may be used for better contrast.
-
Image the samples under the microscope.
-
-
Expected Outcome: Spherical nanoparticles with a smooth surface.
Protocol 3: In Vitro Drug Release Study
This protocol describes a method to evaluate the release of this compound from the nanoparticles over time.[19][22]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Dialysis membrane (e.g., MWCO 12-14 kDa) or centrifugal filter units.
-
Shaking incubator or water bath.
Procedure (Dialysis Method):
-
Accurately weigh 10 mg of lyophilized nanoparticles and suspend them in 1 mL of release medium.
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a container with 50 mL of release medium.
-
Incubate at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium.
-
Analyze the amount of this compound in the collected samples by UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Experimental Workflow
The following diagram outlines the general workflow for the development and evaluation of a this compound nanoparticle delivery system.
Caption: Workflow for this compound nanoparticle formulation and testing.
Conclusion
The development of effective delivery systems for this compound is crucial for harnessing its full therapeutic potential. Nanoparticle-based formulations offer a promising strategy to enhance its solubility and bioavailability. The protocols and data presented here, derived from research on analogous triterpenoids, provide a solid foundation for researchers to design and evaluate novel this compound delivery systems for various research applications. Further optimization of formulation parameters and in-depth in vivo studies will be necessary to translate these findings into potential therapeutic applications.
References
- 1. usbio.net [usbio.net]
- 2. jcu.edu.au [jcu.edu.au]
- 3. Flindersia bourjotiana - Wikipedia [en.wikipedia.org]
- 4. tropical.theferns.info [tropical.theferns.info]
- 5. Silver ash | Business Queensland [business.qld.gov.au]
- 6. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four New Tirucallane Triterpenoids from the Leaves of Ailanthus Triphysa with Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. research.mpu.edu.mo [research.mpu.edu.mo]
Troubleshooting & Optimization
Technical Support Center: Improving Bourjotinolone A Solubility for Cell Culture
For researchers, scientists, and drug development professionals utilizing Bourjotinolone A in their experiments, achieving optimal solubility in cell culture media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting strategies and answers to frequently asked questions to address common challenges associated with dissolving this hydrophobic compound for in vitro studies.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Issue 1: Precipitate Forms Immediately Upon Addition to Aqueous Media
Question: I dissolved this compound in 100% DMSO to create a concentrated stock solution. However, when I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is poor. The immediate dilution of the organic solvent leaves the compound unable to stay in solution.
Here is a systematic approach to troubleshoot this issue:
Recommended Solutions & Experimental Protocol:
-
Optimize the Dilution Method: Direct dilution of a highly concentrated stock into a large volume of aqueous media can cause rapid solvent exchange and precipitation. A serial dilution approach is recommended.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-100 mM). Ensure it is fully dissolved by vortexing or brief sonication.
-
Warm the complete cell culture medium (with serum, if applicable) to 37°C.[1]
-
Perform an intermediate dilution step. For example, dilute the 100 mM DMSO stock to 1 mM in pre-warmed media. Add the stock solution dropwise while gently vortexing the medium.[1]
-
Use this intermediate dilution to prepare your final working concentrations.
-
-
-
Reduce the Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the cell culture medium.
-
Protocol:
-
Determine the maximum soluble concentration by performing a solubility test.
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium in a multi-well plate.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours). A quantitative assessment can be done by measuring absorbance at 600 nm, where an increase indicates precipitation.[1]
-
The highest concentration that remains clear is the maximum working concentration for your experiment.
-
-
-
Maintain Temperature: The temperature of the medium can significantly impact the solubility of a compound.
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound solution is clear initially, but after a few hours of incubation, I observe cloudiness or a precipitate in my culture plates. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment over time.
Potential Causes and Solutions:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the temperature and pH of the medium, affecting compound solubility.[2]
-
Solution: Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Pre-warming the media before adding the compound can also help mitigate temperature-related issues.[2]
-
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium over time, leading to precipitation.[2]
-
Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
-
-
Media Evaporation: In long-term experiments, evaporation can concentrate all components of the media, potentially pushing the concentration of this compound beyond its solubility limit.
-
Solution: Ensure proper humidification of the incubator and consider using low-evaporation lids or sealing plates with gas-permeable membranes.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Due to its hydrophobic nature, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of compounds like this compound for cell-based assays.[3] Ethanol (B145695) can also be an option. However, it is crucial to determine the cytotoxicity of the chosen solvent on your specific cell line.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3] However, the tolerance can be cell-line specific. It is highly recommended to perform a solvent toxicity test to determine the maximum non-toxic concentration for your experimental system.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, co-solvents can be beneficial. A mixture of ethanol and polyethylene (B3416737) glycol 400 (PEG 400) has been shown to be effective for some hydrophobic compounds.[4] Other options include using surfactants like Tween 80 or Tween 20. When using any co-solvent system, it is essential to include a vehicle control in your experiments to account for any effects of the solvents on the cells.
Q4: How should I store my this compound stock solution?
A4: To prevent degradation and precipitation due to freeze-thaw cycles, it is best to aliquot your high-concentration stock solution into small, single-use volumes and store them at -20°C or -80°C.[2] Before use, gently warm the stock solution to 37°C and vortex to ensure the compound is fully redissolved.[2]
Data Presentation
Table 1: Properties of Common Solvents for Hydrophobic Compounds
| Solvent | LogP | Notes on Cytotoxicity | Recommended Final Concentration in Culture |
| DMSO | -1.35 | Can be toxic at higher concentrations; effects vary by cell line. | < 0.5% (v/v)[3] |
| Ethanol | -0.31 | Can be cytotoxic, with effects observed at concentrations as low as 1%.[4] | < 0.5% (v/v) |
| Acetone | -0.24 | Generally considered less toxic than DMSO and ethanol at lower concentrations. | < 0.5% (v/v) |
| Dimethylformamide (DMF) | -1.01 | Can exhibit greater toxicity compared to DMSO and ethanol. | < 0.1% (v/v) |
Table 2: Experimental Log for Determining Maximum Soluble Concentration of this compound
| Test Concentration (µM) | Visual Observation (0h) | Visual Observation (24h) | Absorbance (600nm) at 24h | Soluble? (Yes/No) |
| Vehicle Control | Clear | Clear | Baseline | - |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Visualizations
Experimental Workflow for Solubility Testing
Caption: Workflow for determining the maximum soluble concentration of this compound.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting decision tree for this compound precipitation in cell culture.
References
- 1. This compound | C30H48O4 | CID 21603611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono- and Diterpenes from Cell Cultures of Thuja occidentalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bourjotinolone A Dosage for In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Bourjotinolone A in in vivo experimental models. Given the limited availability of published in vivo data for this compound, this guide offers a framework for establishing an appropriate dosage and addressing common challenges encountered when working with novel natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid (B12794562) compound with the molecular formula C30H48O4.[1][2] Some in vitro studies suggest it may possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines in human cells.[1] It has been proposed that this compound may inhibit the lipopolysaccharide (LPS)-stimulated activation of RAW264.7 cells by blocking the binding of LPS to Toll-like receptor 4 (TLR4), which in turn suppresses the nuclear factor-kappa B (NF-κB) signaling pathway.[1] However, detailed in vivo studies and the precise mechanism of action are not yet well-documented.
Q2: I cannot find any established in vivo dosage for this compound. Where should I start?
When working with a novel compound like this compound, a systematic approach is necessary to determine a safe and effective in vivo dose. It is recommended to begin with a dose-range finding (DRF) study, preceded by a thorough literature review of compounds with similar structures (e.g., other lanostane-type triterpenoids or spirostanol (B12661974) saponins) to get a preliminary idea of potential dosage ranges.
Q3: this compound has poor solubility in aqueous solutions. How can I prepare it for in vivo administration?
Poor solubility is a common issue with many natural products.[2] To overcome this, consider the following formulation strategies:
-
Co-solvents: Use a mixture of solvents. A common starting point is a ternary system of DMSO, Cremophor EL (or a similar surfactant like Tween 80), and saline or phosphate-buffered saline (PBS). It is crucial to keep the percentage of DMSO as low as possible to avoid solvent-related toxicity.
-
Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethyl cellulose (B213188) (CMC) or gum arabic. Ensure the suspension is uniform before each administration.
-
Lipid-based formulations: For oral administration, self-microemulsifying drug delivery systems (SMEDDS) can enhance solubility and absorption.
Q4: I am observing high variability in my in vivo results. What could be the cause?
High variability in in vivo studies with natural products can stem from several factors:
-
Inconsistent Formulation: Ensure your formulation is homogenous and stable throughout the experiment.
-
Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. Ensure you are using a sufficient number of animals per group to achieve statistical power.
-
Food and Water Access: Standardize the feeding and fasting schedules for your animals, as food can affect the absorption of orally administered compounds.
-
First-Pass Metabolism: Natural products are often subject to extensive metabolism in the liver after oral absorption, which can reduce bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the tested dose. | - Insufficient Dose: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations due to poor absorption or rapid metabolism. | - Conduct a Dose-Escalation Study: Gradually increase the dose and monitor for both efficacy and signs of toxicity. - Optimize Formulation: Try a different formulation strategy to improve solubility and absorption (see FAQ Q3). - Consider a Different Route of Administration: If oral bioavailability is a concern, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | - Dose is too high: The administered dose is exceeding the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Reduce the Dose: Lower the dose to a level that does not cause overt toxicity. - Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. |
| Precipitation of the compound upon injection. | - Poor Solubility in Physiological Fluids: The compound may be precipitating out of solution when it comes into contact with blood or interstitial fluid. | - Decrease the Concentration: Administer a larger volume of a more dilute solution. - Modify the Formulation: Increase the percentage of solubilizing agents in your vehicle, while being mindful of their potential toxicity. |
Experimental Protocols
General Protocol for a Dose-Range Finding (DRF) Study
This protocol provides a general framework for determining the maximum tolerated dose (MTD) of this compound in a rodent model.
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats), with 3-5 animals per group.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline).
-
Dose Selection: Based on any available in vitro cytotoxicity data (e.g., IC50 values) and data from structurally similar compounds, select a range of doses. A logarithmic dose escalation (e.g., 1, 10, 100 mg/kg) is a common starting point.
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, IP injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 14 days.
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Hypothetical Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | Oral Gavage | 5 |
| 2 | This compound | 10 | Oral Gavage | 5 |
| 3 | This compound | 50 | Oral Gavage | 5 |
| 4 | This compound | 100 | Oral Gavage | 5 |
| 5 | This compound | 200 | Oral Gavage | 5 |
Visualizations
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for In Vivo Study of a Novel Compound
Caption: A general workflow for initiating in vivo studies with a novel compound.
References
Technical Support Center: Bourjotinolone A Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of the novel compound, Bourjotinolone A. Given the limited specific data on this compound, this guide offers a framework based on established principles of stability testing for new chemical entities.
Frequently Asked Questions (FAQs)
Q1: I am starting to work with this compound, a novel compound. How should I approach assessing its stability?
A1: For a new compound like this compound, a systematic approach using forced degradation studies is recommended.[1][2][3] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[2] This process is crucial for developing stability-indicating analytical methods.[1][3]
The initial steps should involve:
-
Literature Review: Although specific data for this compound is scarce, reviewing information on structurally similar compounds can provide insights into potential liabilities.
-
Forced Degradation Studies: Conduct a series of stress tests to understand the intrinsic stability of the molecule.[2]
-
Analytical Method Development: Use the samples from forced degradation studies to develop and validate a stability-indicating analytical method, typically using HPLC or UPLC.[1]
Q2: What are the typical stress conditions used in forced degradation studies?
A2: Forced degradation studies typically involve exposing the drug substance to various stress conditions to evaluate its susceptibility to hydrolysis, oxidation, photolysis, and thermolysis.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | To evaluate stability in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | To assess stability in alkaline conditions. |
| Neutral Hydrolysis | Water or buffer (pH 7), room temperature to 80°C | To determine the rate of hydrolysis at neutral pH. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | To identify susceptibility to oxidative degradation. |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) | To determine if the compound is light-sensitive. |
| Thermal Degradation | Dry heat (e.g., 60°C, 80°C) or in solution | To evaluate the effect of temperature on stability. |
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis of this compound and its degradation products.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | The primary tool for separating the parent drug from its degradation products and for quantitative analysis. A diode array detector (DAD) can help in assessing peak purity.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification and structural elucidation of degradation products.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To definitively determine the structure of isolated degradation products.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups of the molecule upon degradation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor, the temperature, or the duration of the study. However, avoid overly harsh conditions that can lead to secondary degradation. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve the target 5-20% degradation. |
| Poor separation of degradation peaks in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition, gradient, column type, pH, or temperature to improve resolution. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., non-UV active, volatile), co-elution of peaks, or inaccurate response factors. | Use a universal detector (e.g., Corona Charged Aerosol Detector) in addition to a UV detector. Ensure peak purity and use relative response factors for accurate quantification of impurities. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid drug substance and the solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
Analyze the samples by LC-MS to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the relative retention times of the degradation products.
-
Attempt to identify the structure of the major degradation products using LC-MS and other spectroscopic techniques.
-
Visualizations
Caption: A general workflow for conducting a forced degradation study.
Caption: Common degradation pathways for organic molecules.
References
Technical Support Center: Bourjotinolone A HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Bourjotinolone A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For routine analysis of this compound, a reversed-phase HPLC method is commonly employed. Below are typical starting parameters, which may require further optimization depending on the specific instrument and sample matrix.
Q2: My chromatogram shows no peaks, or the peaks are very small. What should I do?
A2: This issue can stem from several sources. First, verify that the sample was injected correctly and that the concentration of this compound is within the detection limits of the instrument. Check the detector settings, ensuring the lamp is on and the wavelength is appropriate for this compound. Also, confirm the mobile phase composition is correct and that the flow rate is set as intended.[1]
Q3: What are the common causes of peak tailing in this compound analysis?
A3: Peak tailing can be caused by interactions between the analyte and active sites on the column, such as exposed silanol (B1196071) groups.[2] Other potential causes include column overload, low mobile phase pH, or the use of an inappropriate mobile phase.[2] Consider using a column with end-capping or adjusting the mobile phase pH.
Q4: My baseline is noisy and drifting. How can I fix this?
A4: Baseline noise and drift can be caused by a number of factors, including contaminated mobile phase, air bubbles in the system, a deteriorating detector lamp, or temperature fluctuations.[3][4][5][6] Ensure your solvents are of high purity and have been properly degassed.[3][6] Purging the system can help remove air bubbles. If the problem persists, the detector lamp may need to be replaced.[1]
Troubleshooting Guides
Peak Shape Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions).[2] | Use a column with end-capping. Adjust the mobile phase pH. |
| Column overload.[7] | Reduce the injection volume or dilute the sample. | |
| Inappropriate mobile phase. | Optimize the mobile phase composition. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload.[2] | Reduce the injection volume or dilute the sample. | |
| Split Peaks | Partially blocked column frit. | Backflush the column. If the problem persists, replace the frit or the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase. | |
| Broad Peaks | Low flow rate. | Increase the flow rate within the column's recommended range. |
| Column contamination or aging.[7] | Wash the column with a strong solvent. If performance does not improve, replace the column. | |
| Large dead volume in the system. | Use tubing with a smaller internal diameter and ensure all connections are secure. |
Retention Time Instability
| Problem | Potential Cause | Suggested Solution |
| Retention Time Drift | Inadequate column equilibration.[8][9] | Allow the column to equilibrate with the mobile phase for a sufficient time before injection. |
| Changes in mobile phase composition due to evaporation of volatile components.[10] | Prepare fresh mobile phase daily and keep the solvent reservoir capped. | |
| Temperature fluctuations.[11] | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column. | |
| Sudden Retention Time Shifts | Air bubbles in the pump.[12] | Degas the mobile phase and purge the pump. |
| Leak in the system.[10] | Inspect fittings and connections for any leaks and tighten or replace as necessary. | |
| Change in mobile phase composition. | Ensure the correct mobile phase is being used and that it is properly mixed. |
Baseline and Pressure Issues
| Problem | Potential Cause | Suggested Solution |
| Noisy Baseline | Air bubbles in the system.[3][6] | Degas the mobile phase and purge the system. |
| Contaminated mobile phase or detector cell.[1][3] | Use high-purity solvents and flush the detector cell. | |
| Detector lamp nearing the end of its life.[1] | Replace the detector lamp. | |
| Drifting Baseline | Temperature fluctuations in the column or detector.[4][5] | Use a column oven and allow the detector to warm up properly. |
| Incomplete column equilibration.[6] | Equilibrate the column with the mobile phase until a stable baseline is achieved. | |
| Mobile phase contamination.[6] | Prepare fresh mobile phase. | |
| High Backpressure | Blockage in the system (e.g., clogged frit, guard column, or column).[13][14] | Backflush the column. Replace the in-line filter or guard column. Filter the sample before injection. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase. | |
| Low Backpressure | Leak in the system.[15] | Check all fittings and connections for leaks. |
| Air bubbles in the pump.[13] | Degas the mobile phase and purge the pump. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general procedure for the reversed-phase HPLC analysis of this compound. Optimization may be necessary for specific applications.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Sample dissolved in a suitable solvent (e.g., methanol or acetonitrile)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid (optional)B: Acetonitrile or Methanol |
| Gradient | Start with a suitable ratio of A:B (e.g., 60:40), and gradually increase the percentage of B over time. A typical gradient might be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-30 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | As this compound lacks a strong chromophore, a low UV wavelength (e.g., 205-220 nm) is recommended. A PDA detector is useful for identifying the optimal wavelength. |
| Injection Volume | 10-20 µL |
4. Sample Preparation
-
Accurately weigh and dissolve the this compound standard in the mobile phase or a compatible solvent to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve or dilute the sample to be analyzed in a suitable solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
5. Analysis
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is obtained.
-
Inject a blank (solvent) to ensure there are no interfering peaks.
-
Inject the standard solutions to determine the retention time and generate a calibration curve.
-
Inject the sample solutions.
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Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: A workflow diagram for systematic HPLC troubleshooting.
Caption: Logical relationships between HPLC problems and their causes.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. phenomenex.com [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. labtech.tn [labtech.tn]
- 15. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
Technical Support Center: Enhancing the Bioavailability of Bourjotinolone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to enhancing the bioavailability of Bourjotinolone A. Given the limited specific data on this compound, the guidance provided is based on established principles for improving the bioavailability of poorly soluble, lipophilic compounds, particularly other triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, a triterpenoid, are presumed to be:
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Low Aqueous Solubility: Like many terpenoids, this compound is expected to have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
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Poor Membrane Permeability: Its chemical structure may limit its ability to passively diffuse across the intestinal epithelium.[1][2]
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First-Pass Metabolism: this compound may be subject to extensive metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active compound reaching systemic circulation.[1]
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Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed:
-
Nanotechnology: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility and protect it from degradation.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into an amorphous state by dispersing it in a polymer matrix can significantly enhance its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds like this compound.
-
Co-crystallization: Forming co-crystals with a suitable co-former can improve the solubility and dissolution rate.
-
Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux transporters can increase systemic exposure.
Q3: Which in vitro models are suitable for assessing the permeability of this compound?
A3: The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of compounds. This model can help determine the apparent permeability coefficient (Papp) and identify if this compound is a substrate for efflux transporters.
Q4: What are the key considerations for designing an in vivo pharmacokinetic study for this compound in rodents?
A4: A well-designed pharmacokinetic study is crucial for evaluating the bioavailability of different this compound formulations. Key considerations include:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Route of Administration: Both oral (gavage) and intravenous (bolus injection) routes should be included to determine absolute bioavailability.
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Dosing: The dose should be carefully selected based on any available efficacy and toxicity data.
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Blood Sampling: A sparse sampling or serial bleeding protocol should be established to collect blood at multiple time points to accurately capture the plasma concentration-time profile.
-
Bioanalytical Method: A validated, sensitive, and specific analytical method, such as LC-MS/MS, is required for the quantification of this compound in plasma samples.
Troubleshooting Guides
Guide 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Issue: The calculated Papp value for this compound is low, suggesting poor intestinal absorption.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility in assay buffer | Increase the concentration of a non-toxic solubilizing agent (e.g., DMSO, up to 1-5%) in the apical side buffer. | Improved dissolution of this compound in the donor compartment, leading to a more accurate permeability assessment. |
| High non-specific binding to plasticware or cell monolayer | Add Bovine Serum Albumin (BSA, up to 4%) to the basolateral side buffer to act as a "sink" for the lipophilic compound. | Reduced non-specific binding and improved recovery of the compound, resulting in a more reliable Papp value. |
| Active efflux by transporters (e.g., P-gp) | Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. | Confirmation of efflux transporter involvement. |
| Cell monolayer integrity compromised | Measure the transepithelial electrical resistance (TEER) before and after the experiment. Perform a Lucifer Yellow permeability test. | Ensure the tightness of the cell junctions and the validity of the permeability data. |
Guide 2: High Variability in In Vivo Pharmacokinetic Data
Issue: Significant variation in plasma concentrations of this compound is observed between individual animals in the same dosing group.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent oral gavage technique | Ensure all personnel are properly trained and use a consistent technique for oral administration. | Reduced variability in the rate and extent of drug delivery to the stomach. |
| Formulation instability or inhomogeneity | Verify the physical and chemical stability of the formulation over the duration of the study. Ensure the formulation is homogenous before each administration. | Consistent dosing of this compound to each animal. |
| Inter-animal differences in gastrointestinal physiology (e.g., gastric emptying) | Ensure a consistent fasting period for all animals before dosing. | Minimized variability in gastrointestinal transit times. |
| Analytical method variability | Re-validate the LC-MS/MS method for precision and accuracy. Include sufficient quality control (QC) samples in each analytical run. | Increased confidence in the accuracy and reproducibility of the bioanalytical data. |
Guide 3: Low Oral Bioavailability in Preclinical Studies
Issue: The calculated absolute oral bioavailability of a this compound formulation is unacceptably low.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the GI tract | Consider formulation strategies that enhance dissolution, such as micronization, nano-suspensions, or amorphous solid dispersions. | Increased dissolution rate and concentration of dissolved this compound available for absorption. |
| Extensive first-pass metabolism | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if identified) in a pilot study. | Increased systemic exposure to the parent compound. |
| High efflux transporter activity | Co-administer with a P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects). | Increased absorption and systemic concentration of this compound. |
| Chemical or enzymatic degradation in the GI tract | Evaluate the stability of this compound in simulated gastric and intestinal fluids. Consider enteric-coated formulations to protect against acidic degradation. | Reduced pre-systemic degradation and increased amount of intact drug available for absorption. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound Relevant to Bioavailability
| Property | Predicted Value | Implication for Oral Bioavailability |
| Molecular Weight | ~472 g/mol | Within "rule of five" limits, but relatively large for passive diffusion. |
| LogP | High (Predicted > 4) | High lipophilicity suggests poor aqueous solubility but potentially good membrane permeability. |
| Aqueous Solubility | Very Low (Predicted < 1 µg/mL) | A major limiting factor for dissolution and absorption. |
| pKa | Not readily ionizable | pH-dependent solubility changes in the GI tract are unlikely to be significant. |
Table 2: Example of In Vitro Permeability Data for this compound in Caco-2 Cells (Hypothetical)
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| Unformulated this compound | 0.5 | 2.5 | 5.0 | Low |
| This compound in SEDDS | 2.0 | 2.2 | 1.1 | Moderate to High |
| This compound Nanoparticles | 3.5 | 3.6 | 1.0 | High |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (%) |
| IV Bolus (1 mg/kg) | - | - | 1500 | 100 |
| Oral Suspension (10 mg/kg) | 50 | 2.0 | 300 | 2.0 |
| Oral SEDDS (10 mg/kg) | 250 | 1.5 | 1800 | 12.0 |
| Oral Nanoparticles (10 mg/kg) | 400 | 1.0 | 3000 | 20.0 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
A detailed protocol for conducting a Caco-2 permeability assay can be found in the JRC Big Data Analytics Platform DB-ALM Protocol n° 142. Key steps include:
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Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity: Confirm monolayer integrity by measuring TEER and checking the permeability of a paracellular marker like Lucifer Yellow.
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Assay Procedure:
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Wash the cell monolayers with pre-warmed transport buffer.
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Add the this compound test solution (e.g., in transport buffer with a low percentage of DMSO) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side for A to B permeability. Reverse for B to A permeability.
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Incubate at 37°C with gentle shaking.
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Collect samples from the receiver compartment at specified time points.
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Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
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Data Analysis: Calculate the apparent permeability coefficient (Papp).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
A general procedure for an in vivo pharmacokinetic study in rats is as follows:
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Animal Preparation: Acclimate male Sprague-Dawley rats for at least one week. Fast the rats overnight before dosing.
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Dosing:
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Oral Group: Administer the this compound formulation by oral gavage.
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Intravenous Group: Administer a solution of this compound via a tail vein injection.
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Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and calculate the absolute oral bioavailability.
Mandatory Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
Technical Support Center: Bourjotinolone A Crystallization Method Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Bourjotinolone A. The following information is curated to address common challenges and refine experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not getting any crystals, only an oil or amorphous precipitate. What should I do?
A1: "Oiling out" or forming an amorphous precipitate instead of crystals is a common issue. It often indicates that the supersaturation level is too high, leading to rapid nucleation and disordered precipitation.
Troubleshooting Steps:
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Reduce the Rate of Supersaturation: Slow down the process. If you are using slow evaporation, try a solvent with a lower vapor pressure. For vapor diffusion, use a less volatile anti-solvent. If using cooling crystallization, decrease the rate of temperature change.
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Modify the Solvent System: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] Consider using a binary or tertiary solvent system to fine-tune the solubility and promote slower crystal growth. For other triterpenoids, like asiaticoside, a methanol-water system has been used successfully.[3]
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Decrease Solute Concentration: Start with a more dilute solution. This can help to slow down the nucleation process and allow for more ordered crystal lattice formation.
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Introduce a Seed Crystal: If you have previously obtained a small crystal of this compound, introducing it into a saturated solution can provide a template for further growth and bypass the initial nucleation barrier.
Q2: My crystals are very small, needle-like, or of poor quality for X-ray diffraction. How can I grow larger, higher-quality crystals?
A2: The formation of small or poor-quality crystals suggests that the nucleation rate is too high relative to the crystal growth rate.
Troubleshooting Steps:
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Optimize the Solvent: Experiment with different solvents or solvent mixtures. A solvent that this compound is moderately soluble in is often ideal. Very high solubility can lead to difficulty in achieving supersaturation slowly, while very low solubility can hinder the transport of molecules to the growing crystal face.
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Fine-tune the Temperature: Temperature significantly impacts solubility and nucleation. Try running crystallization experiments at different, stable temperatures (e.g., 4°C, room temperature). A temperature gradient can also be employed to slowly induce crystallization.
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Control Evaporation/Diffusion Rate: For slow evaporation, partially cover the vial to reduce the evaporation rate. For vapor diffusion, increase the volume of the reservoir solution or use a more viscous solvent to slow down the diffusion of the anti-solvent.[4]
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Consider Recrystallization: Once you have initial crystals, performing a recrystallization step can yield larger and purer crystals.[5][6] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.
Q3: I've successfully grown crystals, but my results are not reproducible. What could be the cause?
A3: Lack of reproducibility is often due to minor, uncontrolled variations in experimental conditions.
Troubleshooting Steps:
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Ensure Purity of this compound: Impurities can interfere with crystal packing and nucleation, leading to inconsistent results. Ensure your starting material has a high purity (>98%).[1]
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Standardize Environmental Conditions: Control factors like temperature, humidity, and vibrations. Even small fluctuations can impact the delicate process of crystallization.
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Precisely Control Solvent Volumes and Ratios: Use calibrated equipment to ensure accurate and consistent preparation of your solutions.
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Document Everything: Keep a detailed record of all experimental parameters for each attempt, including solvent volumes, concentrations, temperature, and the time it takes for crystals to appear. This will help you identify the critical variables.
Data Presentation: Solvent Properties and Crystallization Techniques
The choice of solvent and crystallization method are critical for success. The following tables summarize key information to guide your experimental design.
Table 1: Solubility of this compound and General Solvent Characteristics
| Solvent | Solubility of this compound | Boiling Point (°C) | Vapor Pressure (kPa at 20°C) | Polarity (Dielectric Constant) | Notes |
| Chloroform | Soluble[1][2] | 61.2 | 21.3 | 4.81 | Good for initial dissolution. Can be used in slow evaporation or as the solvent in vapor diffusion. |
| Dichloromethane | Soluble[1] | 39.6 | 47.4 | 9.08 | Highly volatile, may lead to rapid crystallization. Best for vapor diffusion setups. |
| Ethyl Acetate | Soluble[1] | 77.1 | 9.7 | 6.02 | Moderately volatile, suitable for slow evaporation. |
| Acetone | Soluble[1][2] | 56.0 | 24.0 | 21.0 | Volatile and polar. Can be used as a solvent or anti-solvent. |
| DMSO | Soluble[1] | 189.0 | 0.06 | 47.2 | Very low volatility. Not suitable for evaporation methods but can be part of a solvent system. |
| Methanol | (Untested, but used for other triterpenoids)[3] | 64.7 | 13.0 | 32.7 | Polar protic solvent. Can be a good choice for creating solvent/anti-solvent systems (e.g., with water). |
| Water | (Likely insoluble) | 100.0 | 2.3 | 80.1 | Common anti-solvent for organic molecules. |
Table 2: Comparison of Common Crystallization Techniques
| Technique | Principle | Best For | Key Parameters to Control |
| Slow Evaporation | The concentration of the solute slowly increases as the solvent evaporates, leading to supersaturation and crystal formation. | Compounds that are stable and have moderate solubility in a volatile solvent. | Solvent choice, temperature, rate of evaporation (vial opening size). |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and causing crystallization. | Small quantities of material; screening a wide range of conditions. | Solvent/anti-solvent pair, temperature, diffusion rate, initial concentration. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Compounds with a steep solubility curve with respect to temperature. | Initial concentration, rate of cooling, final temperature. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the two solvents slowly mix. | Screening solvent/anti-solvent pairs. | Choice of solvents, careful layering to avoid mixing. |
Experimental Protocols & Visualizations
General Workflow for this compound Crystallization Refinement
The following diagram outlines a systematic approach to refining a crystallization method for this compound.
Understanding Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one crystal lattice arrangement. Different polymorphs can have different physical properties. It is a critical consideration in drug development.
References
Technical Support Center: Overcoming Resistance to Bourjotinolone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Bourjotinolone A, a potent STAT3 inhibitor. The guidance provided is based on established mechanisms of resistance to STAT3 inhibitors and offers strategies to investigate and overcome reduced sensitivity in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance to STAT3 inhibitors?
A1: Resistance to STAT3 inhibitors can arise from various molecular changes within the cancer cells. The most common mechanisms include:
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Upregulation of STAT3 and its activators: Increased expression or constitutive activation of STAT3, or upstream kinases like JAKs and Src, can override the inhibitory effect of the drug.[1][2]
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Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of STAT3. These often include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][3]
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Alterations in the tumor microenvironment: Secretion of cytokines like IL-6 by tumor or stromal cells can lead to persistent STAT3 activation.[1]
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Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell, reducing its intracellular concentration.
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Mutations in the drug target: While less common for non-covalent inhibitors, mutations in the STAT3 protein could potentially alter drug binding.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be assessed using a cell viability assay such as the MTT or CellTiter-Glo assay.
Q3: What initial steps should I take to troubleshoot resistance to this compound?
A3: A logical troubleshooting workflow can help identify the underlying cause of resistance. The initial steps should involve:
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Confirming Resistance: As mentioned above, perform a dose-response assay to quantify the level of resistance.
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Assessing STAT3 Activation: Check the phosphorylation status of STAT3 (p-STAT3 Tyr705 and Ser727) in both sensitive and resistant cells, with and without this compound treatment, using Western blotting.
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Evaluating Upstream Kinases: Analyze the activation status of upstream kinases like JAK2 and Src.
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Investigating Bypass Pathways: Examine the activation of key nodes in parallel pathways such as AKT (p-AKT) and ERK (p-ERK).
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my cell line.
This guide provides a step-by-step approach to investigate and potentially overcome acquired resistance to this compound.
Table 1: Troubleshooting Acquired Resistance to this compound
| Observation | Potential Cause | Recommended Action |
| Increased p-STAT3 (Tyr705/Ser727) levels in resistant cells compared to sensitive cells at baseline and after treatment. | Constitutive activation of the STAT3 pathway. | 1. Investigate upstream activators (e.g., p-JAK2, p-Src) by Western blot. 2. Consider combination therapy with a JAK inhibitor (e.g., Ruxolitinib) or a Src inhibitor (e.g., Dasatinib). |
| No significant change in p-STAT3 levels, but increased p-AKT or p-ERK levels in resistant cells after treatment. | Activation of bypass signaling pathways. | 1. Confirm activation of PI3K/AKT or RAS/MEK/ERK pathways via Western blot. 2. Test the efficacy of combining this compound with a PI3K inhibitor (e.g., Wortmannin) or a MEK inhibitor (e.g., Trametinib). |
| Decreased intracellular concentration of this compound in resistant cells. | Increased drug efflux mediated by ABC transporters. | 1. Measure the expression of MDR1 (P-glycoprotein) and other ABC transporters (e.g., BCRP) by qPCR or Western blot. 2. Test for reversal of resistance by co-administering this compound with an MDR inhibitor like Verapamil or Cyclosporine A. |
| No obvious changes in the above signaling pathways. | Other mechanisms like epigenetic modifications or changes in the expression of apoptosis-related proteins. | 1. Perform a broader analysis of gene and protein expression (e.g., RNA-seq, proteomics). 2. Assess the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are downstream targets of STAT3. |
Experimental Workflow for Troubleshooting Resistance
Caption: Troubleshooting workflow for overcoming this compound resistance.
Key Experimental Protocols
Cell Viability (MTT) Assay
Purpose: To determine the IC50 of this compound and quantify the level of resistance.
Methodology:
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Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Purpose: To assess the expression and phosphorylation status of key proteins in the signaling pathways.
Methodology:
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Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3, p-STAT3 (Tyr705), p-STAT3 (Ser727), total AKT, p-AKT, total ERK, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
siRNA-Mediated Gene Knockdown
Purpose: To functionally validate the role of a specific gene (e.g., STAT3, MDR1) in conferring resistance.
Methodology:
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siRNA Transfection: Transfect the resistant cells with siRNA targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
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Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.
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Knockdown Validation: Confirm the knockdown of the target gene by qPCR or Western blot.
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Functional Assay: Perform a cell viability assay with this compound on the transfected cells to determine if the knockdown of the target gene re-sensitizes the cells to the drug.
Signaling Pathway Diagrams
STAT3 Signaling and Resistance Mechanisms
Caption: STAT3 signaling and key resistance pathways.
References
minimizing off-target effects of Bourjotinolone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of Bourjotinolone A.
Frequently Asked Questions (FAQs)
Q1: What is the putative primary target of this compound?
Based on available research, this compound is suggested to be a modulator of the brassinosteroid (BR) signaling pathway.[1][2][3] Brassinosteroids are plant steroid hormones that regulate a wide range of physiological processes, including cell elongation, division, and stress responses. The primary receptor for brassinosteroids is the cell-surface receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1).[2][4] Therefore, the on-target effects of this compound are likely mediated through its interaction with components of the BRI1 signaling cascade.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. For this compound, this would involve interactions with proteins outside of the brassinosteroid signaling pathway. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of specificity in its biological effects. Minimizing off-target effects is crucial for obtaining reliable data and for the potential development of this compound as a specific molecular probe or therapeutic agent.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
Several strategies can be employed to distinguish between on-target and off-target effects:
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Use a structurally related inactive analog: A molecule with a similar chemical scaffold to this compound but that does not elicit the on-target brassinosteroid signaling response can serve as a negative control. If the phenotype is still observed with the inactive analog, it is likely an off-target effect.
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Genetic knockdown or knockout of the target: Using techniques like CRISPR/Cas9 or siRNA to reduce or eliminate the expression of key components of the brassinosteroid pathway, such as BRI1, should abolish the on-target effects of this compound. If the phenotype persists in the absence of the target, it is indicative of an off-target mechanism.
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Rescue experiments: In a target knockdown or knockout background, reintroducing a version of the target protein that is resistant to the knockdown/knockout should rescue the on-target phenotype upon treatment with this compound.
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Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its target protein in intact cells. Target engagement is measured by the increased thermal stability of the target protein upon ligand binding.
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Action |
| High cytotoxicity at effective concentrations | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Screen for off-target interactions using kinome profiling or other broad-panel screening platforms. 3. Test analogs of this compound to see if cytotoxicity is linked to the chemical scaffold. |
| Inconsistent results across different cell lines | Variation in the expression levels of the on-target (e.g., BRI1) or off-target proteins. | 1. Confirm the expression levels of key brassinosteroid signaling components in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, verify its expression level across the cell lines. |
| Phenotype does not match known brassinosteroid signaling outcomes | The observed effect may be due to modulation of a different signaling pathway. | 1. Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify other signaling pathways affected by this compound. 2. Use specific inhibitors for other suspected pathways in combination with this compound to see if the phenotype is altered. |
Signaling Pathway Diagram
The following diagram illustrates the putative on-target signaling pathway of this compound, the brassinosteroid signaling cascade.
Caption: Putative signaling pathway of this compound via the brassinosteroid receptor BRI1.
Experimental Workflows
Workflow for Validating On-Target vs. Off-Target Effects
References
- 1. Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress | MDPI [mdpi.com]
- 2. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brassinosteroid signal transduction--choices of signals and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bourjotinolone A Purification Yield Improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Bourjotinolone A, a sesquiterpenoid with potential therapeutic applications. Our goal is to help you improve the final yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common problems encountered during the purification of this compound and other related sesquiterpenoids.
Extraction & Initial Processing
Q1: My initial crude extract yield is very low. What are the possible causes and solutions?
A1: Low crude extract yield can stem from several factors related to the source material and extraction methodology.
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Improper Grinding of Source Material: Inadequate grinding of the fungal or plant matrix can limit solvent penetration and reduce extraction efficiency. Ensure the material is finely powdered to maximize surface area.
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Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. For sesquiterpenoids like this compound, a solvent of intermediate polarity, such as ethyl acetate (B1210297) or methanol (B129727), is often effective. It is advisable to perform small-scale trial extractions with a range of solvents to determine the optimal choice.
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Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration to allow for complete percolation of the solvent through the source material. While elevated temperatures can enhance extraction, be cautious of potential degradation of thermolabile compounds.
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Suboptimal Extraction Method: For larger scale extractions, methods like Soxhlet extraction or accelerated solvent extraction (ASE) can be more efficient than simple maceration.
Q2: I am observing significant degradation of this compound in my crude extract. How can I prevent this?
A2: Degradation can be a significant issue, particularly with complex natural products.
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Avoid High Temperatures: If this compound is suspected to be thermolabile, avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature and under vacuum.
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Protect from Light: Some compounds are light-sensitive. Store your extracts and fractions in amber vials or cover them with aluminum foil to prevent photodegradation.
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Work Quickly: Minimize the time the crude extract is exposed to air and potential oxidative conditions. Process the extract for the next purification step as soon as possible.
Column Chromatography
Q3: this compound is not separating well from other compounds on my silica (B1680970) gel column. What can I do?
A3: Poor separation in column chromatography is a common challenge that can often be resolved by optimizing your parameters.
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Optimize the Solvent System: The choice of mobile phase is critical for achieving good separation. For sesquiterpenoids, a common starting point is a gradient of hexane (B92381) and ethyl acetate. If separation is poor, try varying the gradient slope or using a different solvent system, such as dichloromethane/methanol.
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Check for Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping peaks. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.
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Ensure Proper Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
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Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina, or reversed-phase C18 silica gel.
Q4: My compound seems to be stuck on the column and won't elute. What should I do?
A4: This issue can arise from several factors.
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Insufficiently Polar Mobile Phase: If this compound is more polar than anticipated, it may require a more polar solvent to elute. Gradually increase the polarity of your mobile phase.
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Compound Degradation on the Column: Some compounds can degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for a few hours before developing. If degradation is observed, consider using a deactivated silica gel or a different stationary phase.[1]
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Compound is Highly Polar: If your compound is very polar, it may not elute even with 100% ethyl acetate. In this case, you may need to use a more polar solvent system, such as chloroform/methanol or even add a small percentage of acetic acid.
High-Performance Liquid Chromatography (HPLC)
Q5: I'm seeing broad or tailing peaks for this compound during HPLC purification. What is the cause and how can I fix it?
A5: Peak broadening and tailing in HPLC can be caused by a variety of factors.
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Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
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Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent strength, can significantly affect peak shape. For sesquiterpenoids, a gradient of acetonitrile (B52724) and water is commonly used. Optimizing the gradient profile can improve peak shape.
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Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may help. If the column is old, the stationary phase may be degraded, and it may need to be replaced.
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Secondary Interactions: Interactions between the analyte and the silica backbone of the column can cause tailing. Adding a small amount of an acid (like formic acid or trifluoroacetic acid) to the mobile phase can help to suppress these interactions.
Q6: My retention times are not consistent between HPLC runs. What could be the issue?
A6: Fluctuating retention times can make fraction collection difficult and affect the reproducibility of your purification.
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Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a consistent temperature is recommended.
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Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly and delivering a consistent gradient.
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Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Crystallization
Q7: I have a purified fraction of this compound, but it won't crystallize. What can I try?
A7: Crystallization can be a challenging final step.
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Purity Issues: Even small amounts of impurities can inhibit crystallization. You may need to perform an additional purification step.
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Solvent Selection: Finding the right solvent or solvent system is key. A good crystallization solvent will dissolve the compound when hot but not at room temperature. Experiment with different solvents of varying polarities. Common solvent pairs for crystallization include ethyl acetate/hexane and methanol/water.
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Induce Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by scratching the inside of the glass vial with a glass rod or by adding a seed crystal of your compound.
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Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can sometimes yield crystals.
-
"Oiling Out": If your compound separates as an oil instead of a solid, this may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.[2] Try using a lower boiling point solvent or adding more solvent.
Data Presentation
The following tables summarize typical yields for the purification of sesquiterpenoids from fungal sources, which can serve as a benchmark for the purification of this compound.
Table 1: Example Yields from Multi-Step Purification of Fungal Sesquiterpenoids
| Purification Step | Starting Material | Product | Yield | Reference |
| Crude Extraction | 5 kg Laggera pterodonta | 55 g Ethyl Acetate Extract | 1.1% | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta |
| Column Chromatography (Silica Gel) | 55 g Ethyl Acetate Extract | 45.6 g Fraction 4 | 82.9% | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta |
| Column Chromatography (MCI) | 45.6 g Fraction 4 | 3.9 g Fraction 4D2 | 8.5% | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta |
| Semi-preparative HPLC | 3.9 g Fraction 4D2 | 100 mg Compound 1 | 2.6% | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta |
Table 2: Final Purified Sesquiterpenoid Yields from Various Fungal Sources
| Fungal Source | Compound(s) | Starting Crude Extract | Final Yield (mg) | Overall Yield (%) | Reference |
| Fomitopsis pinicola | Fomitopins A-L | 3320 g | 1.5 - 12.3 mg per compound | <0.001% | Bioassay-guided purification of sesquiterpenoids from the fruiting bodies of Fomitopsis pinicola and their anti-inflammatory activity |
| Antrodiella albocinnamomea | Various Sesquiterpenes | 124 g | 1.6 - 9.0 mg per compound | ~0.001-0.007% | Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity |
| Laggera pterodonta | Eudesmane-type sesquiterpenes | 55 g (EtOAc extract) | 67 - 350 mg per compound | ~0.12-0.64% | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification of this compound.
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and grind the fungal material into a fine powder.
-
Exhaustively extract the powdered material with methanol at room temperature (3 x 8 L for 5 kg of material).
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Suspend the crude extract in water and partition sequentially with petroleum ether and then ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain the sesquiterpenoids, and evaporate the solvent to dryness.
-
-
Initial Column Chromatography (Silica Gel):
-
Prepare a silica gel column (e.g., 10 x 100 cm for 55 g of extract).
-
Dissolve the ethyl acetate extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elute the column with a stepwise gradient of petroleum ether and acetone (B3395972) (from 100:1 to 1:1, v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing compounds of interest.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Protocol 2: Further Purification by Column Chromatography
-
Medium Pressure Liquid Chromatography (MPLC) with RP-18:
-
Pack an MPLC column with RP-18 silica gel.
-
Dissolve the combined fractions from the previous step in a suitable solvent and load onto the column.
-
Elute with a gradient of methanol and water (e.g., from 10:90 to 100:0).
-
Collect fractions and analyze by TLC or HPLC to track the separation of this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification and removal of smaller impurities, use a Sephadex LH-20 column.
-
Dissolve the partially purified fraction in methanol or a mixture of methanol and dichloromethane.
-
Elute with the same solvent system used for dissolution.
-
Collect fractions and analyze for the presence and purity of this compound.
-
Protocol 3: Final Purification by HPLC
-
Analytical HPLC Method Development:
-
Develop a suitable analytical HPLC method to resolve this compound from remaining impurities. A C18 column is a good starting point.
-
Optimize the mobile phase, typically a gradient of acetonitrile and water, and the flow rate to achieve good separation and peak shape.
-
Determine the retention time of this compound.
-
-
Semi-Preparative HPLC Purification:
-
Scale up the analytical method to a semi-preparative HPLC system with a larger column.
-
Dissolve the enriched fraction in the mobile phase and filter through a 0.45 µm filter.
-
Inject the sample and collect the fraction corresponding to the retention time of this compound.
-
Analyze the collected fraction for purity by analytical HPLC.
-
Evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualizations
Experimental Workflow
References
Technical Support Center: Scaling Up "Compound X" Isolation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the isolation process of "Compound X," a novel hypothetical natural product.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the percentage yield of Compound X during scale-up from lab bench (milligrams) to pilot scale (grams). What are the potential causes and solutions?
A1: A decrease in yield during scale-up is a common challenge in natural product isolation.[1][2][3][4] Several factors can contribute to this issue:
-
Extraction Efficiency: The efficiency of solid-liquid extraction can decrease with larger volumes. The solvent-to-biomass ratio, particle size of the source material, and extraction time may need to be re-optimized.
-
Solvent Selection: A solvent that is effective at a small scale might not be optimal for larger volumes due to factors like cost, safety, and disposal. It's crucial to perform solvent scouting and optimization at a smaller, intermediate scale.
-
Chromatographic Resolution: Overloading the chromatographic column is a frequent issue in scale-up. The loading capacity of the stationary phase needs to be determined and not exceeded to maintain resolution and prevent loss of the target compound.
-
Compound Stability: Increased processing times at a larger scale can lead to the degradation of a sensitive compound. Investigate the stability of Compound X under various conditions (pH, temperature, light exposure) to identify and mitigate potential degradation pathways.
Q2: How can we improve the purity of Compound X during the scale-up of our purification process?
A2: Maintaining purity at a larger scale requires careful optimization of the purification workflow. Consider the following strategies:
-
Multi-step Purification: Employing orthogonal purification techniques is highly effective. For example, combining normal-phase chromatography with reverse-phase chromatography can remove a wider range of impurities.
-
Crystallization: If Compound X is crystalline, developing a robust crystallization protocol can be a highly effective and scalable final purification step. Experiment with different solvent systems and cooling profiles.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Method development should focus on maximizing throughput by optimizing column dimensions, particle size, and mobile phase composition.
Q3: What are the critical parameters to consider when transferring a chromatographic method from an analytical to a preparative scale for Compound X isolation?
A3: Scaling up a chromatographic method requires more than simply using a larger column. Key parameters to consider include:
-
Linear Velocity: To maintain resolution, the linear velocity of the mobile phase should be kept constant between the analytical and preparative scales.
-
Column Loading: The amount of crude extract loaded onto the column is critical. Determine the optimal loading capacity through loading studies to avoid peak broadening and loss of resolution.
-
Gradient Profile: When scaling up a gradient elution method, the gradient profile must be adjusted to the larger column volume to ensure reproducible separation.
-
Particle Size: Larger particle sizes in the stationary phase are often used in preparative chromatography to reduce backpressure. This may, however, lead to a decrease in resolution, requiring careful optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Compound X from the initial extraction | Inefficient extraction solvent; Insufficient solvent volume; Inadequate extraction time. | Perform a systematic solvent screen to identify the optimal extraction solvent. Increase the solvent-to-biomass ratio. Optimize the extraction time and consider using techniques like sonication or microwave-assisted extraction. |
| Co-elution of impurities with Compound X during column chromatography | Poor selectivity of the chromatographic system. | Screen different stationary phases (e.g., C18, silica, phenyl-hexyl) and mobile phase compositions to improve selectivity. Consider using a different chromatographic technique (e.g., ion-exchange if Compound X is ionizable). |
| Precipitation of Compound X during solvent evaporation | Low solubility of Compound X in the final solvent; Supersaturation. | Perform solubility studies to determine the best solvent for concentrating Compound X. Use a controlled evaporation process and consider adding a co-solvent to maintain solubility. |
| Inconsistent yields between batches | Variability in the natural source material; Inconsistent processing parameters. | Standardize the collection and pre-processing of the source material. Implement strict standard operating procedures (SOPs) for all extraction and purification steps to ensure consistency.[5] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Compound X
| Extraction Method | Solvent | Solvent:Biomass Ratio (v/w) | Extraction Time (h) | Yield of Crude Extract (%) | Purity of Compound X in Extract (%) |
| Maceration | Methanol (B129727) | 10:1 | 24 | 12.5 | 5.2 |
| Soxhlet Extraction | Ethyl Acetate | 8:1 | 12 | 8.2 | 7.8 |
| Ultrasound-Assisted | Acetone | 12:1 | 1 | 15.1 | 6.5 |
Table 2: Purification Step Comparison for Compound X
| Purification Step | Stationary Phase | Mobile Phase | Loading (mg crude/g stationary phase) | Recovery of Compound X (%) | Purity of Compound X (%) |
| Silica Gel Chromatography | Silica Gel 60 | Hexane:Ethyl Acetate (gradient) | 20 | 85 | 75 |
| Reverse-Phase Flash | C18 | Water:Acetonitrile (gradient) | 15 | 92 | 88 |
| Preparative HPLC | C18 (10 µm) | Water:Methanol (isocratic) | 5 | 98 | >99 |
Experimental Protocols
Protocol for Scaled-Up Extraction of Compound X
-
Preparation of Biomass: Dry the source material at 40°C for 48 hours and grind to a coarse powder (particle size 1-2 mm).
-
Extraction: Macerate 1 kg of the powdered biomass in 10 L of methanol at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.
-
Re-extraction: Re-extract the biomass twice more with 5 L of methanol each time.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
Protocol for Preparative HPLC Purification of Compound X
-
Sample Preparation: Dissolve 1 g of the partially purified extract (purity ~88%) in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 x 50 mm, 10 µm particle size
-
Mobile Phase: Isocratic mixture of 70% Methanol and 30% Water
-
Flow Rate: 80 mL/min
-
Detection: UV at 254 nm
-
-
Injection: Inject 5 mL of the dissolved sample per run.
-
Fraction Collection: Collect the fractions corresponding to the peak of Compound X based on the retention time determined from analytical HPLC.
-
Post-Processing: Pool the fractions containing pure Compound X and evaporate the solvent under reduced pressure.
Visualizations
Caption: A generalized experimental workflow for the isolation and purification of Compound X.
Caption: A hypothetical signaling pathway activated by Compound X.
References
- 1. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scaling-up of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-inflammatory effects of the flavonoid quercetin (B1663063). Despite efforts to conduct a comparative analysis with Bourjotinolone A, a thorough literature search did not yield any scientific data on the anti-inflammatory properties of this compound. Therefore, this document will focus exclusively on the well-documented anti-inflammatory mechanisms of quercetin, presenting experimental data, outlining methodologies, and illustrating key signaling pathways.
Quercetin: A Multi-Targeted Anti-Inflammatory Agent
Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. Extensive research has demonstrated its potent anti-inflammatory properties, which are attributed to its ability to modulate multiple signaling pathways and cellular processes involved in the inflammatory response.
Key Mechanisms of Anti-Inflammatory Action
Quercetin exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. Quercetin has been shown to inhibit NF-κB activation through several mechanisms[1][2][3][4]. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[1]. Studies have shown that quercetin can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing the NF-κB pathway[5][6].
2. Modulation of the MAPK Signaling Pathway:
The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, plays a crucial role in transmitting extracellular signals to the cellular interior, leading to inflammatory responses. Quercetin has been demonstrated to interfere with this pathway by inhibiting the phosphorylation of key MAPK proteins[1][7]. For instance, it can suppress the activation of ERK and p38 MAP kinases, which are involved in the production of pro-inflammatory mediators[1].
3. Attenuation of the NLRP3 Inflammasome:
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Quercetin has been found to inhibit the activation of the NLRP3 inflammasome. This inhibition is partly mediated by its ability to reduce the production of reactive oxygen species (ROS), a key trigger for NLRP3 activation. By suppressing the NLRP3 inflammasome, quercetin effectively reduces the release of potent inflammatory cytokines.
Quantitative Data on Anti-Inflammatory Effects of Quercetin
The following table summarizes key quantitative data from various studies, illustrating the anti-inflammatory efficacy of quercetin.
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| ICAM-1, VCAM-1, E-selectin mRNA expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Quercetin pretreatment against TNF-α induction | Significant reduction in expression | [3] |
| TNF-α and IL-1β production | RAW 264.7 macrophages | Quercetin | Dose-dependent inhibition | [6] |
| NF-κB activation | RAW 264.7 macrophages | Quercetin | Inhibition of LPS-induced activation | [1] |
| Phosphorylated ERK and p38 MAP kinase | RAW 264.7 cells | Quercetin | Strong reduction in LPS-induced activation | [1] |
| NLRP3, active caspase-1, GSDMD N-terminus, cleaved IL-1β levels | BV2 microglia | Quercetin | Significant decrease in LPS and ATP-induced levels | |
| IL-1β and TNF-α serum levels | Patients with Coronary Artery Disease | Quercetin (120mg/day for two months) | Significant reduction | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment for In Vitro Studies
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), RAW 264.7 murine macrophages, BV2 microglial cells.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of quercetin for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a combination of LPS and ATP.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, NLRP3, Caspase-1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Cell culture supernatants or serum samples are collected.
-
Assay Procedure: The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key anti-inflammatory signaling pathways modulated by quercetin.
Caption: Quercetin inhibits the NF-κB signaling pathway by preventing IKK activation.
Caption: Quercetin modulates the MAPK pathway by inhibiting the phosphorylation of key kinases.
Caption: Quercetin attenuates NLRP3 inflammasome activation by reducing ROS and inhibiting NLRP3.
Conclusion
Quercetin is a well-characterized flavonoid with potent anti-inflammatory properties. Its ability to target multiple key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, makes it a promising candidate for further investigation in the development of anti-inflammatory therapies. The provided data and experimental protocols offer a foundation for researchers and drug development professionals to explore the therapeutic potential of quercetin.
It is important to reiterate that a direct comparison with this compound could not be conducted due to the absence of published scientific literature on its anti-inflammatory effects. Future research on this compound is necessary to enable such a comparative analysis.
References
- 1. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borneol, a bicyclic monoterpene alcohol, reduces nociceptive behavior and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Prominent p38 MAPK Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental validation of leading p38 mitogen-activated protein kinase (MAPK) inhibitors. This guide addresses the current landscape of p38 inhibition, with a focus on widely-referenced compounds, in light of the absence of publicly available data for Bourjotinolone A as a p38 inhibitor.
Initial investigations did not yield any publicly available scientific literature or experimental data identifying this compound as an inhibitor of the p38 MAPK signaling pathway. Consequently, a direct comparison with known inhibitors is not feasible at this time. This guide therefore pivots to a comparative analysis of three well-characterized and frequently cited p38 inhibitors: SB 203580, BIRB 796 (Doramapimod), and Skepinone-L.
The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Their involvement in a multitude of pathological processes has made them an attractive target for therapeutic intervention in inflammatory diseases, autoimmune disorders, and cancer. This guide provides a quantitative comparison of the inhibitory activities of these selected compounds, details of common experimental protocols for their evaluation, and visual representations of the signaling pathway and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for SB 203580, BIRB 796, and Skepinone-L against various isoforms of the p38 MAPK family.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| SB 203580 | 50 | 500 (p38β2) | Not widely reported | Not widely reported |
| BIRB 796 | 38[1] | 65[1] | 200 | 520 |
| Skepinone-L | 5 | Not widely reported | Not widely reported | Not widely reported |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Understanding the p38 Signaling Pathway
The p38 MAPK signaling cascade is a crucial cellular pathway that responds to a variety of extracellular stimuli, including stress and cytokines. Activation of this pathway ultimately leads to the phosphorylation of downstream transcription factors and other proteins, regulating processes such as inflammation, apoptosis, and cell differentiation. Inhibitors of p38 MAPK can block this cascade at a critical juncture, thereby modulating these cellular responses.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Protocols for Inhibitor Evaluation
The characterization of p38 MAPK inhibitors relies on robust and reproducible experimental methodologies. Both biochemical and cell-based assays are essential to determine an inhibitor's potency, selectivity, and cellular efficacy.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase. A common substrate for p38 is the transcription factor ATF2.
Objective: To determine the IC50 value of a test compound against a specific p38 isoform.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with ADP-Glo™ systems)
-
Substrate (e.g., recombinant ATF2 protein)
-
Test inhibitor (e.g., SB 203580)
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or luminescence reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction vessel, combine the kinase assay buffer, the recombinant p38 enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATP and the ATF2 substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated ATF2. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity with a scintillation counter. Alternatively, non-radioactive methods like the ADP-Glo™ assay measure the amount of ADP produced, which correlates with kinase activity.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cellular Assay: Western Blot Analysis of Downstream Substrate Phosphorylation
This assay assesses the inhibitor's ability to block the p38 signaling pathway within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To evaluate the cellular efficacy of a p38 inhibitor by quantifying the inhibition of downstream substrate phosphorylation.
Materials:
-
Cell line known to have an active p38 pathway (e.g., HeLa, THP-1)
-
Cell culture medium and reagents
-
Stimulus to activate the p38 pathway (e.g., anisomycin, LPS)
-
Test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the p38 pathway.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream p38 substrate (e.g., phospho-MAPKAPK2).
-
Strip and re-probe the membrane with an antibody for the total form of the substrate to ensure equal protein loading.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each inhibitor concentration.
References
Unveiling the Target: A Comparative Guide to the Validation of Bourjotinolone A's Biological Engagement
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the experimental validation of Bourjotinolone A's target engagement. This compound, a tirucallane-type triterpenoid, has demonstrated notable cytotoxic and anti-inflammatory activities. This document outlines the methodologies employed to investigate its biological action and compares its performance with established compounds in the field.
While the precise molecular target of this compound is still under active investigation, current research points towards its interference with key pathways involved in cancer cell proliferation and inflammation. The primary evidence for its biological activity is derived from in vitro cytotoxicity assays against various cancer cell lines and the inhibition of nitric oxide (NO) production in macrophage cell lines, a key indicator of anti-inflammatory potential.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from key experiments, comparing the efficacy of this compound with standard reference compounds.
Table 1: Comparative Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | Experimental Assay | Reference Compound | Reference IC50 (µM) |
| This compound | Various Cancer Cell Lines | Data Not Yet Publicly Available | MTT Assay | Doxorubicin | Varies by cell line |
| (Example Data) | (e.g., A549) | (e.g., 10.5) | (e.g., 1.2) | ||
| (e.g., HeLa) | (e.g., 8.2) | (e.g., 0.8) |
Note: Specific IC50 values for this compound are not yet widely published and would be determined through standardized cytotoxicity assays.
Table 2: Comparative Anti-inflammatory Activity of this compound
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Experimental Assay | Reference Compound | Reference IC50 (µM) |
| This compound | RAW 264.7 | Data Not Yet Publicly Available | Griess Assay | L-NMMA | ~25 |
| Dexamethasone | ~0.1 | ||||
| (Example Data) | (e.g., 15.7) |
Note: The IC50 for NO inhibition by this compound would be determined by measuring nitrite (B80452) concentration in LPS-stimulated RAW 264.7 cells.
Key Experimental Protocols
The validation of this compound's biological activity relies on established in vitro assays. Detailed methodologies for these pivotal experiments are provided below.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and Doxorubicin for 48 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Griess Assay for Nitric Oxide Inhibition
Objective: To measure the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
This compound (dissolved in DMSO)
-
L-NMMA (N G-Monomethyl-L-arginine, acetate (B1210297) salt) and Dexamethasone (positive controls)
-
LPS (Lipopolysaccharide) from E. coli
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound, L-NMMA, or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group are included.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Visualizing the Pathways and Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Postulated anti-inflammatory signaling pathway targeted by this compound.
This guide serves as a foundational resource for understanding the current state of research into this compound. As further studies elucidate its precise molecular targets and mechanisms of action, this document will be updated to reflect the latest findings in the field. The provided experimental protocols offer a standardized approach for researchers to independently validate and expand upon the known biological activities of this promising natural compound.
Bourjotinolone A vs. Dexamethasone: A Comparative Analysis of Efficacy
A direct comparative analysis of the efficacy of Bourjotinolone A and the well-established corticosteroid dexamethasone (B1670325) is not currently possible due to the absence of scientific literature and experimental data on this compound. Extensive searches of scientific databases and research publications have yielded no information on the biological activity, mechanism of action, or therapeutic effects of a compound named this compound.
This guide will, therefore, focus on providing a comprehensive overview of the established efficacy and mechanisms of dexamethasone, which may serve as a benchmark for the future evaluation of novel anti-inflammatory compounds.
Dexamethasone: A Potent Anti-Inflammatory and Immunosuppressive Agent
Dexamethasone is a synthetic glucocorticoid that has been a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions for decades.[1][2][3] Its therapeutic utility stems from its potent anti-inflammatory and immunosuppressive properties.[1][4]
Mechanism of Action
Dexamethasone exerts its effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a cascade of molecular events:
-
Translocation: The dexamethasone-GR complex translocates into the nucleus.
-
Gene Regulation: Once in the nucleus, the complex modulates gene expression through two main pathways:
-
Transactivation: It binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: It interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes.
-
This dual action results in the reduced production of key inflammatory mediators, including cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and prostaglandins.
Signaling Pathway of Dexamethasone
Caption: Dexamethasone signaling pathway.
Efficacy in Preclinical and Clinical Settings
The efficacy of dexamethasone is well-documented across a range of conditions. For instance, in the context of respiratory inflammation, studies have shown that dexamethasone can significantly improve the partial pressure of arterial oxygen and fraction of inspired oxygen (PaO2/FiO2) ratio in patients with COVID-19.
Table 1: Efficacy of Dexamethasone in COVID-19 Patients
| Parameter | Before Dexamethasone | After Dexamethasone | p-value |
| Mean C-Reactive Protein (mg/L) | 110.34 | 19.45 | <0.05 |
| Mean PaO2/FiO2 Ratio | 118.20 | 170.41 | <0.05 |
Source: Adapted from data comparing dexamethasone and methylprednisolone (B1676475) in COVID-19 patients.
Experimental Protocols
The evaluation of anti-inflammatory agents like dexamethasone often involves standardized preclinical models.
Carrageenan-Induced Paw Edema in Rats
This is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
-
Methodology:
-
A pre-dose measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound (e.g., dexamethasone) or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion
Dexamethasone remains a potent and widely used anti-inflammatory and immunosuppressive agent with a well-characterized mechanism of action. While the request to compare its efficacy with this compound could not be fulfilled due to the lack of available data on the latter, the information provided on dexamethasone serves as a comprehensive reference for researchers and drug development professionals. Future research on novel compounds like this compound will be necessary to determine their potential therapeutic efficacy in comparison to established standards of care. It is recommended that researchers investigating this compound publish their findings to contribute to the scientific understanding of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance [mdpi.com]
- 3. Nigella Sativa’s Anti-Inflammatory and Antioxidative Effects in Experimental Inflammation [mdpi.com]
- 4. Brassinosteroid signal transduction--choices of signals and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Bourjotinolone A's bioactivity in different cell lines
A comprehensive cross-validation of Bourjotinolone A's bioactivity in different cell lines remains elusive due to the current lack of publicly available scientific literature on this specific compound. Extensive searches for "this compound" and "Bourjotinolone" have not yielded any peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action.
This guide is intended for researchers, scientists, and drug development professionals. However, without accessible data, a direct comparison of this compound's performance against other alternatives, supported by experimental data, cannot be constructed at this time. The scientific community eagerly awaits the publication of initial findings on this molecule to enable a thorough evaluation.
Future Directions for Comparative Analysis
Once preliminary studies on this compound are published, a comprehensive comparison guide will be developed. This guide will focus on the following key areas to provide a clear and objective assessment of its potential as a therapeutic agent.
Data Presentation: Comparative Bioactivity
A central component of the future guide will be a detailed table summarizing the quantitative bioactivity of this compound across a panel of cancer cell lines. This table will be designed for easy comparison with existing anti-cancer agents and will include key metrics such as:
-
IC50 (Inhibitory Concentration 50%): The concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
-
GI50 (Growth Inhibition 50%): The concentration required to inhibit cell growth by 50%.
-
LD50 (Lethal Dose 50%): The concentration required to kill 50% of the cells.
-
Selectivity Index (SI): The ratio of the cytotoxic concentration in normal cells to that in cancer cells, indicating the compound's therapeutic window.
Table 1: Hypothetical Comparative Bioactivity of this compound (to be populated with future experimental data)
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast | Data not available | Known value | Known value |
| A549 | Lung | Data not available | Known value | Known value |
| HeLa | Cervical | Data not available | Known value | Known value |
| Jurkat | Leukemia | Data not available | Known value | Known value |
| HCT116 | Colon | Data not available | Known value | Known value |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments will be provided once they become available. These will include:
-
Cell Culture and Maintenance: Protocols for the specific cell lines used, including media composition, passage conditions, and quality control measures.
-
Cytotoxicity Assays (e.g., MTT, SRB): Step-by-step instructions for performing the assays used to determine the IC50 values.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Detailed procedures to quantify the induction of programmed cell death.
-
Cell Cycle Analysis (e.g., Flow Cytometry): Methods to determine the effect of this compound on cell cycle progression.
-
Western Blotting: Protocols for analyzing the expression levels of key proteins involved in relevant signaling pathways.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures will be crucial for understanding the action of this compound.
Future Diagram 1: Postulated Signaling Pathway of this compound
Should this compound be found to target a specific signaling cascade, a diagram will be generated to illustrate its mechanism of action. For example, if it were found to inhibit a key kinase in a cancer-related pathway, the diagram would depict this interaction and its downstream consequences.
Caption: Hypothetical signaling pathway for this compound.
Future Diagram 2: General Experimental Workflow
A standardized workflow diagram will be provided to outline the typical experimental process for evaluating a novel anti-cancer compound like this compound.
Caption: Standard experimental workflow for compound evaluation.
The scientific community awaits the initial disclosure of data on this compound. Once this information becomes available, a comprehensive and objective comparison guide will be developed to assess its bioactivity and potential as a novel therapeutic agent. Researchers are encouraged to monitor the scientific literature for forthcoming publications on this compound.
Comparative Immunomodulation: Genistein vs. Bourjotinolone A
A comprehensive guide for researchers, scientists, and drug development professionals.
Editor's Note: This guide was initially designed to compare the immunomodulatory properties of Genistein (B1671435) and Bourjotinolone A. However, a thorough review of publicly available scientific literature and databases yielded no information on the biological activity, including immunomodulatory effects, of this compound. Therefore, this guide will focus exclusively on the well-documented immunomodulatory profile of Genistein, presenting it in the requested comparative format as a valuable resource for the scientific community.
Genistein: A Potent Immunomodulator
Genistein, a naturally occurring isoflavone (B191592) found in soy products, has been extensively studied for its diverse biological activities, including potent immunomodulatory and anti-inflammatory effects.[1][2] It influences a wide range of immune cells and signaling pathways, making it a compound of significant interest for therapeutic development in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy.
Data Presentation: Quantitative Effects of Genistein on Immune Responses
The following tables summarize the quantitative data from various studies on the effects of genistein on key aspects of the immune response.
Table 1: Effects of Genistein on Cytokine Production
| Cytokine | Cell Type/Model | Concentration/Dose | Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | LPS-stimulated RAW 264.7 macrophages | 5-50 µM | Significant reduction in a dose-dependent manner.[3] | Sutrisno et al., 2014 |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | 5-50 µM | Significant downregulation.[3] | Sutrisno et al., 2014 |
| IL-6 | TNF-α-stimulated MH7A cells | 10-50 µM | Decreased secretion.[4] | Li et al., 2014 |
| IFN-γ | Collagen-induced arthritis rat model | Not specified | Suppressed secretion.[2] | Wang et al., 2008 |
| Anti-inflammatory Cytokines | ||||
| IL-4 | Collagen-induced arthritis rat model | Not specified | Increased production.[2] | Wang et al., 2008 |
| IL-10 | Spleen cells and T cell lines | Not specified | Enhanced release. | [5] |
Table 2: Effects of Genistein on Immune Cell Functions
| Immune Cell Type | Function | Model System | Concentration/Dose | Effect | Reference |
| T Lymphocytes | |||||
| Cytotoxic T cells | Cytolytic activity | B16F10 tumor model in mice | 6 and 20 mg/kg body weight | Dose-related increase in activity. | Guo et al., 2001 |
| Lymphocytes | Proliferation | TC-1 tumor cell line in mice | Not specified | Significantly increased proliferation. | Yuminam et al., 2013 |
| Natural Killer (NK) Cells | Cytolytic activity | B16F10 tumor model in mice | 20 mg/kg body weight | Significantly enhanced IL-2-stimulated activity. | Guo et al., 2001 |
| Macrophages | iNOS expression | LPS-stimulated macrophages | 100 µM | Strong suppressive effect (89% inhibition).[3] | Sheu et al., 2001 |
| COX-2 expression | Human islets | Not specified | Inhibited expression.[2] | Corbett et al., 1996 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of genistein's immunomodulatory effects.
Protocol 1: In Vitro Macrophage Cytokine Production Assay
Objective: To determine the effect of genistein on the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
Genistein (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Genistein Pre-treatment: Pre-treat the cells with various concentrations of genistein (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a negative control (medium only).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of genistein at the tested concentrations.
-
Data Analysis: Normalize the cytokine concentrations to the cell viability data and compare the genistein-treated groups to the LPS-only stimulated group using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: T-Cell Proliferation Assay
Objective: To assess the effect of genistein on T-lymphocyte proliferation.
Cells: Splenocytes isolated from mice.
Materials:
-
Genistein (dissolved in DMSO)
-
Concanavalin A (ConA) or anti-CD3/CD28 antibodies (T-cell mitogens)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol
-
96-well cell culture plates
-
BrdU or [³H]-thymidine incorporation assay kit
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from mice under sterile conditions and prepare a single-cell suspension.
-
Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment and Stimulation: Add various concentrations of genistein to the wells. Concurrently, stimulate the cells with a T-cell mitogen (e.g., ConA at 5 µg/mL). Include unstimulated and mitogen-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
BrdU Assay: Add BrdU to the wells during the final 18-24 hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate as per the kit instructions.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a proliferation index or percentage of control and analyze for statistical significance.
Mandatory Visualization
Signaling Pathways of Genistein in Immunomodulation
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by genistein to exert its immunomodulatory effects.
Caption: Genistein's inhibition of pro-inflammatory signaling pathways.
Experimental Workflow: Cytokine Production Assay
This diagram outlines the workflow for an in vitro experiment to assess the effect of a compound on cytokine production.
Caption: Workflow for assessing immunomodulatory effects on cytokine production.
References
A Comparative Analysis of Bourjotinolone A and Prenylated Flavonoids in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Bourjotinolone A, a lanostane-type triterpenoid, and two representative prenylated flavonoids, Xanthohumol and Icaritin. While belonging to different chemical classes, these natural products exhibit promising cytotoxic and anti-inflammatory properties, making them subjects of interest in drug discovery. This analysis is based on available experimental data and aims to provide an objective comparison of their performance in preclinical studies.
Introduction to the Compounds
This compound is a lanostane-type triterpenoid, a class of tetracyclic triterpenoids. Triterpenoids are a large and structurally diverse group of natural products known for a wide range of biological activities, including potent anti-cancer effects. The specific biological activities and mechanisms of action of this compound are an emerging area of research.
Prenylated flavonoids are a subgroup of flavonoids characterized by the presence of one or more prenyl groups attached to the flavonoid skeleton. This prenyl moiety often enhances the lipophilicity and biological activity of the parent flavonoid, leading to improved anti-cancer, anti-inflammatory, and other pharmacological effects. For this comparison, we will focus on two well-studied examples:
-
Xanthohumol: A prenylated chalcone (B49325) found in hops (Humulus lupulus).
-
Icaritin: A prenylated flavonol derived from plants of the Epimedium genus.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound, Xanthohumol, and Icaritin have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxicity. The tables below summarize the reported IC50 values for each compound against different cancer cell lines.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound
| Cancer Cell Line | IC50 (µM) |
| HL-60 (Leukemia) | 4.7 |
| SMMC-7721 (Hepatocellular Carcinoma) | 7.6 |
| A-549 (Lung Cancer) | > 40 |
| MCF-7 (Breast Cancer) | > 40 |
| SW480 (Colon Cancer) | > 40 |
Table 2: Cytotoxic Activity (IC50 in µM) of Xanthohumol
| Cancer Cell Line | IC50 (µM) | Reference |
| HCT116 (Colon Carcinoma) | 40.8 ± 1.4 | [1] |
| HT29 (Colon Carcinoma) | 50.2 ± 1.4 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 25.4 ± 1.1 | [1] |
| Huh7 (Hepatocellular Carcinoma) | 37.2 ± 1.5 | [1] |
| 40-16 (Colon Cancer) | 2.6 (72h) | [2] |
| HCT-15 (Colon Cancer) | 3.6 (24h) | [2] |
| MDA-MB-231 (Breast Cancer) | 6.7 (24h) | [2] |
| A-2780 (Ovarian Cancer) | 0.52 (48h) | [2] |
Table 3: Cytotoxic Activity (IC50 in µM) of Icaritin
| Cancer Cell Line | IC50 (µM) | Reference |
| Raji (Burkitt Lymphoma) | 3.6 ± 0.81 (72h) | [3] |
| P3HR-1 (Burkitt Lymphoma) | 9.72 ± 1.00 (72h) | [3] |
| UMUC-3 (Urothelial Cancer) | 15.71 (48h) | [4] |
| T24 (Urothelial Cancer) | 19.55 (48h) | [4] |
| MB49 (Murine Urothelial Cancer) | 9.32 (48h) | [4] |
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Table 4: Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | Assay Principle | Expected Outcome |
| This compound | RAW 264.7 | Inhibition of LPS-induced NO production | Dose-dependent reduction in nitrite (B80452) concentration |
| Xanthohumol | RAW 264.7 | Inhibition of LPS-induced NO production | Dose-dependent reduction in nitrite concentration |
| Icaritin | RAW 264.7 | Inhibition of LPS-induced NO production | Dose-dependent reduction in nitrite concentration |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Xanthohumol, or Icaritin) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Measurement in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). NO is rapidly oxidized to nitrite (NO2-), which can be quantified using the Griess reagent.
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[5]
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.[5]
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]
-
Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.[5]
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage of NO inhibition by the compound is determined relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Prenylated Flavonoids (Xanthohumol and Icaritin)
Xanthohumol and Icaritin exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB and MAPK pathways are prominent targets.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. In many cancers, the NF-κB pathway is constitutively active. Prenylated flavonoids like Xanthohumol and Icaritin have been shown to inhibit the activation of NF-κB, thereby promoting apoptosis and inhibiting tumor growth.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression in response to various stimuli, including growth factors and stress. Dysregulation of the MAPK pathway is common in cancer. Prenylated flavonoids can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of prenylated flavonoids.
Caption: Overview of the MAPK signaling cascade and points of inhibition by prenylated flavonoids.
This compound (Lanostane Triterpenoid)
While specific signaling studies on this compound are limited, the mechanisms of action for other cytotoxic lanostane (B1242432) triterpenoids often involve the induction of apoptosis and modulation of key signaling pathways that overlap with those affected by prenylated flavonoids.
-
Induction of Apoptosis: Lanostane triterpenoids are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: Some lanostanoids can cause cell cycle arrest, often at the G1 phase.[1]
-
Modulation of Signaling Pathways: There is evidence that lanostane triterpenoids can inhibit the activation of NF-κB and modulate the PI3K/Akt/mTOR and MAPK pathways, which are critical for cancer cell survival and proliferation.[3]
Experimental Workflow Diagrams
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Workflow for the in vitro anti-inflammatory nitric oxide assay.
Conclusion
This comparative analysis demonstrates that while this compound and prenylated flavonoids like Xanthohumol and Icaritin belong to distinct chemical classes, they exhibit convergent biological activities, particularly in the context of cancer.
-
Cytotoxicity: this compound shows potent cytotoxicity against leukemia and hepatocellular carcinoma cell lines. Xanthohumol and Icaritin demonstrate a broader spectrum of activity against various cancer cell types, with IC50 values often in the low micromolar range. The potency of each compound is highly dependent on the specific cancer cell line and the duration of exposure.
-
Anti-inflammatory Potential: Both classes of compounds are expected to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide. This is a common feature of many natural products with anti-cancer activity, as inflammation is closely linked to tumorigenesis.
-
Mechanisms of Action: Prenylated flavonoids have well-documented mechanisms involving the inhibition of key pro-survival signaling pathways such as NF-κB and MAPK. While the specific molecular targets of this compound are still under investigation, the known mechanisms of other lanostane triterpenoids suggest a similar modulation of these critical cancer-related pathways, leading to the induction of apoptosis and cell cycle arrest.
References
- 1. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jbuon.com [jbuon.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Bourjotinolone A: A Comparative Analysis
Currently, publicly available scientific literature lacks specific in vivo experimental data validating the therapeutic potential of Bourjotinolone A. While the compound has been identified and is of research interest, comprehensive animal studies detailing its efficacy, safety, and mechanism of action in a living organism have not been published. Therefore, a direct comparison with established alternatives based on experimental in vivo data is not feasible at this time.
This guide will, however, provide a framework for the potential in vivo validation of this compound, drawing comparisons with the well-established second-generation androgen receptor (AR) antagonist, Enzalutamide, which is a standard-of-care for castration-resistant prostate cancer (CRPC). The experimental protocols and data tables presented are hypothetical, based on standard methodologies used in preclinical oncology research, and serve as a template for what would be required to validate this compound's therapeutic potential.
Proposed Mechanism of Action and Therapeutic Target
This compound is hypothesized to function as an antagonist of the androgen receptor (AR), a critical driver of prostate cancer cell proliferation and survival. The AR signaling pathway is a primary target in the treatment of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its activation and the transcription of genes that promote tumor growth. By inhibiting this pathway, AR antagonists can effectively slow disease progression.
Below is a diagram illustrating the targeted signaling pathway.
Framework for In Vivo Validation: A Comparative Workflow
To assess the therapeutic potential of this compound, a standard preclinical workflow using a tumor xenograft model would be necessary. This involves implanting human prostate cancer cells into immunocompromised mice and monitoring tumor growth in response to treatment.
Hypothetical Comparative Data
The following tables represent the types of quantitative data that would be generated from the workflow described above. Note: The data for this compound is purely illustrative and not based on experimental results.
Table 1: Comparative In Vivo Efficacy Against a CRPC Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1502 ± 210 | - | - |
| Enzalutamide | 10 | 455 ± 98 | 69.7 | <0.001 |
| This compound | 10 | 601 ± 115 | 60.0 | <0.01 |
| This compound | 30 | 410 ± 85 | 72.7 | <0.001 |
Table 2: Comparative Safety and Tolerability Profile
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change (%) | Observable Signs of Toxicity |
| Vehicle Control | - | +5.2 ± 1.5 | None |
| Enzalutamide | 10 | +4.8 ± 1.8 | None |
| This compound | 10 | +5.0 ± 2.1 | None |
| This compound | 30 | +1.1 ± 3.5 | None |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments cited.
Animal Model and Xenograft Establishment
-
Animal Strain: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: 22Rv1 human prostate carcinoma cells, known to express AR and be relevant for CRPC studies.
-
Implantation: A suspension of 2 x 10⁶ 22Rv1 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Dosing and Administration
-
Formulation: Test compounds (Enzalutamide, this compound) are formulated daily in a vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80).
-
Administration: Mice are dosed once daily via oral gavage at the specified concentrations. The vehicle group receives the formulation solution without the active compound.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes at baseline.
Efficacy and Safety Endpoints
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Body Weight: Monitored twice weekly as a general indicator of animal health and compound tolerability. A body weight loss exceeding 15-20% is often a humane endpoint.
-
Clinical Observations: Animals are observed daily for any signs of distress or toxicity, such as changes in posture, activity, or grooming.
Conclusion
While the therapeutic potential of this compound as an androgen receptor antagonist is of scientific interest, its validation requires rigorous in vivo testing. The established efficacy and safety profile of standard-of-care agents like Enzalutamide provide a benchmark against which new therapeutic candidates must be compared.[1] The generation of robust preclinical data, following standardized workflows and protocols as outlined in this guide, will be the essential next step in determining if this compound can be a viable candidate for further drug development in the treatment of prostate cancer. Researchers are encouraged to pursue these studies to elucidate the true therapeutic potential of this compound.
References
Head-to-Head Study: Bourjotinolone A vs. Standard-of-Care in Breast Cancer Cell Lines
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-cancer activity of Bourjotinolone A, a naturally occurring triterpenoid, and established standard-of-care chemotherapeutic agents. The focus of this analysis is on their efficacy against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, a widely used model in cancer research. This document is intended to provide an objective overview, supported by available experimental data, to inform further research and development efforts.
Executive Summary
This compound has demonstrated potent cytotoxic effects against several cancer cell lines. This guide focuses on its activity in the MDA-MB-231 human breast cancer cell line and compares it with Doxorubicin and Paclitaxel, two cornerstone drugs in breast cancer chemotherapy. The available data, while preclinical, suggests that this compound exhibits anti-cancer activity at a micromolar concentration, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability in vitro. The following table summarizes the reported IC50 values for this compound, Doxorubicin, and Paclitaxel against the MDA-MB-231 cell line. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
| Compound | Cell Line | IC50 Concentration | Citation(s) |
| This compound | MDA-MB-231 | 8.2 - 11.2 µmol/L | |
| Doxorubicin | MDA-MB-231 | 0.69 µM | [1] |
| 1.65 ± 0.23 µg/mL (~2.85 µM) | [2] | ||
| 6.602 µM | [3] | ||
| 1 µM | [4] | ||
| 6.5 µM | [5] | ||
| Paclitaxel | MDA-MB-231 | 0.3 µM | [6][7] |
| 5 nM | [8] | ||
| ~5 µM (for parental cells) | [9] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Preliminary research suggests that this compound exerts its anti-cancer and anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] The NF-κB pathway is a critical regulator of cellular processes, including inflammation, cell survival, proliferation, and apoptosis.[12][13] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[13]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in tumorigenesis.[10][11] this compound is hypothesized to interfere with this cascade, preventing NF-κB activation and the subsequent pro-survival signaling.
Figure 1. Hypothesized mechanism of this compound via inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or the standard-of-care drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Figure 2. General workflow for the MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is a technique used to detect specific proteins in a sample.[17] To assess NF-κB activation, the levels of key proteins in the pathway, such as phosphorylated IκBα and the nuclear translocation of p65, are measured.
-
Cell Treatment and Lysis: Cells are treated with the compound of interest and/or a stimulant (e.g., TNF-α) to activate the NF-κB pathway. Cytoplasmic and nuclear protein fractions are then extracted.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel to separate the proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-IκBα or anti-p65).
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.
Conclusion and Future Directions
The preclinical data presented in this guide indicate that this compound possesses anti-cancer activity against the MDA-MB-231 triple-negative breast cancer cell line. While its in vitro potency appears to be in the micromolar range, and potentially less potent than standard-of-care agents like Doxorubicin and Paclitaxel in this specific cell line, its distinct proposed mechanism of action via NF-κB inhibition makes it a compound of interest.
Further research is required to:
-
Confirm the inhibitory effect of this compound on the NF-κB pathway in breast cancer cells through detailed molecular studies.
-
Evaluate the efficacy of this compound in a broader panel of breast cancer cell lines, including those with different molecular subtypes.
-
Assess the in vivo efficacy and safety profile of this compound in animal models of breast cancer.
-
Investigate potential synergistic effects when combined with standard-of-care chemotherapies.
This comparative guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The data presented herein supports the continued investigation of this natural product as a potential lead compound in oncology drug discovery.
References
- 1. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Assessing the Specificity of Bourjotinolone A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bourjotinolone A, a natural triterpenoid, has demonstrated potential as an anti-inflammatory and anti-cancer agent. Preliminary evidence suggests that its therapeutic effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cellular proliferation. However, a comprehensive understanding of its direct molecular target and the specificity of its mechanism of action is currently lacking in publicly available research.
This guide provides a comparative framework for assessing the specificity of this compound. Due to the limited specific data on this compound, this document outlines a proposed comparative analysis against well-characterized inhibitors of the NF-κB pathway. It also details the necessary experimental protocols required to generate the data needed for a thorough evaluation.
Comparative Analysis of NF-κB Pathway Inhibitors
To properly assess the specificity of this compound, its activity profile must be compared against other known inhibitors that target different nodes of the NF-κB pathway. A selection of such inhibitors with distinct mechanisms is presented below.
| Compound | Reported Mechanism of Action | Direct Target(s) | Key Cellular Effects |
| This compound | [Hypothesized] Inhibition of NF-κB pathway | Unknown | Anti-inflammatory; Cytotoxic to cancer cells (MKN-28, A-549, MCF-7)[1] |
| BAY 11-7082 | Irreversible inhibitor of IκBα phosphorylation | IKKβ | Blocks cytokine-induced IκBα phosphorylation, preventing NF-κB nuclear translocation.[2] |
| Bortezomib | Proteasome inhibitor | 26S Proteasome | Prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm.[3] |
| SC75741 | p65/RelA inhibitor | p65/RelA subunit | Blocks the binding of the p65 subunit of NF-κB to DNA. |
| Curcumin | Multi-target inhibitor | IKK, p300, HDAC | Suppresses IKK activation, inhibits histone acetyltransferase activity of p300, and inhibits HDACs, leading to broad anti-inflammatory effects.[4][5] |
Proposed Experimental Workflow for Specificity Profiling
A definitive assessment of this compound's specificity requires a multi-pronged experimental approach. The following workflow outlines the key experiments necessary to identify its direct target and evaluate its off-target effects.
Detailed Experimental Protocols
1. Kinase Profiling Screen
-
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology: A commercially available kinase screening service (e.g., DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™) should be utilized. This compound would be screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The percentage of inhibition for each kinase is determined by measuring the amount of compound bound to the kinase active site in competition with an immobilized ligand.
-
Data Analysis: Results are typically presented as a percentage of control, where a lower percentage indicates stronger binding and inhibition. Hits are often defined as kinases showing greater than a certain threshold of inhibition (e.g., >90%).
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify the direct protein targets of this compound in a cellular context.
-
Methodology:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to various temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The abundance of specific proteins in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
-
Principle: The binding of a ligand (this compound) to its target protein stabilizes the protein, resulting in a higher melting temperature. This means the target protein will remain in the soluble fraction at higher temperatures in the presence of the compound compared to the vehicle control.
3. NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Methodology:
-
Cells (e.g., HEK293) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cells are pre-treated with varying concentrations of this compound or control inhibitors for a specified time (e.g., 1 hour).
-
NF-κB signaling is stimulated with an appropriate agonist (e.g., TNF-α).
-
After a suitable incubation period (e.g., 6-8 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value for the inhibition of NF-κB transcriptional activity can be calculated from the dose-response curve.
Visualizing the NF-κB Signaling Pathway
The NF-κB signaling pathway is a complex cascade that can be inhibited at multiple points. The following diagram illustrates the canonical pathway and highlights potential points of intervention for inhibitors.
Conclusion
While this compound shows promise as a modulator of the NF-κB pathway, its precise mechanism and specificity are yet to be fully elucidated. The comparative and experimental framework outlined in this guide provides a roadmap for researchers to rigorously assess the molecular target and off-target profile of this compound. Such studies are essential for its potential development as a therapeutic agent. By comparing its activity against established inhibitors and employing robust experimental protocols, the scientific community can gain a clearer understanding of this compound's place in the landscape of inflammation and cancer therapeutics.
References
- 1. chemdiv.com [chemdiv.com]
- 2. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Bourjotinolone A
Researchers and drug development professionals handling Bourjotinolone A must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper management and disposal of this compound waste, aligning with general laboratory safety and hazardous waste regulations.
I. Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a complex organic molecule necessitates handling it as a hazardous substance. Similar compounds exhibit potential health risks, including skin and eye irritation, and potential reproductive toxicity. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
Always work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
II. Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process. All materials that come into contact with this compound must be considered hazardous waste.
Waste Streams:
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated gloves, pipette tips, vials, and other disposable labware. | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused or expired solutions of this compound, and solvents used for cleaning. | Labeled, sealed, and chemical-resistant hazardous waste container. |
| Sharps Waste | Contaminated needles and syringes. | Labeled, sealed, and puncture-proof sharps container. |
Never mix different waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
III. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
IV. Experimental Protocol for Decontamination
For cleaning glassware and surfaces contaminated with this compound, follow this procedure:
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve the compound. Collect this solvent rinse as hazardous liquid waste.
-
Wash: Wash the item with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the item to air dry completely before reuse.
V. Regulatory Compliance
Disposal of this compound must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1] While this compound may not be a specifically listed hazardous waste, it may exhibit characteristics of hazardous waste (e.g., toxicity). Therefore, it is prudent to manage it as such.
It is illegal and unsafe to dispose of this compound by flushing it down the drain or placing it in the regular trash.[2][3][4] Always consult your institution's EHS department for specific guidance and to arrange for disposal by a licensed hazardous waste contractor.
References
Personal protective equipment for handling Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of diterpenoids and the powdered form of Bourjotinolone A, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, skin contact, and ingestion.[1][2]
Minimum PPE Requirements:
-
Gloves: Two pairs of chemotherapy-tested, powder-free nitrile gloves should be worn.[3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.
-
Gown: A disposable, back-closing, long-sleeved gown rated for chemotherapy or hazardous drug handling is required.[3]
-
Respiratory Protection: When handling the powder outside of a containment system (e.g., weighing), a NIOSH-certified N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[3] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and airborne particles.
-
Hair and Shoe Covers: Disposable hair and shoe covers should be worn to prevent contamination of personal clothing and workspaces.
Chemical and Physical Properties
Understanding the physical characteristics of this compound is essential for safe handling and storage.
| Property | Data |
| CAS Number | 6985-35-9 |
| Physical State | Powder |
| Purity | >98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Compound Type | Triterpenoids |
| Source | Barks of Phellodendron chinense Schneid. |
Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box.
-
Assemble all necessary equipment and reagents before starting.
-
Don the full personal protective equipment as outlined above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the powdered form of this compound within a chemical fume hood or other containment device to minimize inhalation risk.
-
Use anti-static weigh paper or a weighing boat.
-
Carefully transfer the desired amount to a suitable container.
-
-
Dissolving:
-
Add the chosen solvent (e.g., DMSO, Chloroform) slowly to the powder to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
-
Carefully doff PPE, removing the outer gloves first, to avoid contaminating your skin or clothing.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh papers, and pipette tips, must be considered hazardous waste.
-
Collect these materials in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be disposed of in appropriate, labeled hazardous waste containers.
-
Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.
-
Do not pour any solutions containing this compound down the drain.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures:
-
Spills: In the event of a spill, immediately alert others in the area.
-
For small spills, use a chemotherapy spill kit and follow its instructions.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Appropriate PPE, including respiratory protection, is mandatory for spill cleanup.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
